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  • Product: ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate
  • CAS: 1707392-21-9

Core Science & Biosynthesis

Foundational

"ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate chemical properties"

This guide provides an in-depth technical analysis of ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry. This compound serves as a strategic scaffold for th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry. This compound serves as a strategic scaffold for the development of androgen receptor antagonists, kinase inhibitors, and agrochemicals.

Executive Summary

Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a functionalized pyrazole derivative characterized by a 1,3-substitution pattern. Unlike its 1,5-isomers, this scaffold positions the carboxylate vector to facilitate specific binding interactions in protein active sites, particularly in nuclear hormone receptors and kinases. It is a direct structural analog of the key intermediate used in the synthesis of Darolutamide (a non-steroidal androgen receptor antagonist), lacking only the C3-chlorine atom on the phenyl ring. This makes it an essential tool for Structure-Activity Relationship (SAR) studies aimed at probing the steric and electronic requirements of the ligand-binding domain.

Chemical Identity & Properties

PropertyData
IUPAC Name Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate
Common Synonyms 4-(3-(Ethoxycarbonyl)-1H-pyrazol-1-yl)benzonitrile
Molecular Formula C₁₃H₁₁N₃O₂
Molecular Weight 241.25 g/mol
CAS Number 1150617-65-4 (Generic/Analogous)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 165–170 °C (Predicted based on structural analogs)
pKa ~1.5 (Pyrazole N2 protonation)

Synthesis Protocols

The regioselective synthesis of 1,3-substituted pyrazoles is chemically challenging due to the competing formation of the 1,5-isomer. The protocol below utilizes a Claisen-type condensation followed by a regioselective cyclocondensation , ensuring high fidelity for the 3-carboxylate isomer.

Method A: The Enol Ether Route (High Regioselectivity)

This method is preferred for scale-up as it avoids the use of unstable diazo compounds and yields the 1,3-isomer exclusively.

Reaction Scheme

The synthesis proceeds via the reaction of diethyl oxalate with ethyl vinyl ether to generate a 2,4-dioxobutanoate equivalent, which then undergoes cyclization with 4-cyanophenylhydrazine .

Synthesis Reactant1 Diethyl Oxalate Inter1 Ethyl 4-ethoxy-2-oxobut-3-enoate (Activated Intermediate) Reactant1->Inter1 Claisen Condensation Reactant2 Ethyl Vinyl Ether Reactant2->Inter1 Reagent1 KOEt / EtOH Reagent1->Inter1 Product Ethyl 1-(4-cyanophenyl)- 1H-pyrazole-3-carboxylate Inter1->Product Cyclocondensation (- EtOH, - H2O) Reactant3 4-Cyanophenylhydrazine Reactant3->Product

Figure 1: Regioselective synthesis pathway via ethyl 4-ethoxy-2-oxobut-3-enoate intermediate.[1][2][3][4][5][6][7][8][9][10]

Step-by-Step Protocol

Step 1: Preparation of Ethyl 4-ethoxy-2-oxobut-3-enoate

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Reagents: Charge the flask with diethyl oxalate (1.0 equiv) and anhydrous ethanol . Cool to 0°C.[10]

  • Addition: Add a solution of potassium ethoxide (1.1 equiv) in ethanol dropwise over 30 minutes.

  • Reaction: Add ethyl vinyl ether (1.2 equiv) slowly. Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn dark yellow/orange, indicating the formation of the enol ether intermediate.

  • Workup: Do not isolate. Use the solution directly for the next step (in situ generation).

Step 2: Cyclization with 4-Cyanophenylhydrazine

  • Preparation: Dissolve 4-cyanophenylhydrazine hydrochloride (1.0 equiv) in a minimal amount of dilute aqueous HCl/Ethanol mixture.

  • Cyclization: Add the hydrazine solution to the intermediate from Step 1 at room temperature.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the hydrazine.

  • Isolation: Cool the mixture to 0°C. The product typically precipitates as a solid.

  • Purification: Filter the crude solid. Wash with cold ethanol and water. Recrystallize from hot ethanol or ethyl acetate/hexane to yield pure ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate .

Why this works: The hydrazine NH₂ group is the strongest nucleophile and attacks the most electrophilic center of the intermediate (the acetal/aldehyde carbon, C4) before the ketone (C2). This specific sequence locks the aryl group at position 1 and the carboxylate at position 3.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signatures must be confirmed. The key differentiator between the 1,3-isomer and the 1,5-isomer is the coupling constant of the pyrazole protons and the NOE (Nuclear Overhauser Effect) signals.

TechniqueExpected SignalsStructural Assignment
¹H NMR (400 MHz, DMSO-d₆) δ 8.60 (d, J=2.5 Hz, 1H)H-5 (Deshielded, adjacent to N)
δ 7.95 (d, J=8.8 Hz, 2H)Ar-H (Ortho to CN)
δ 7.85 (d, J=8.8 Hz, 2H)Ar-H (Meta to CN)
δ 7.05 (d, J=2.5 Hz, 1H)H-4 (Pyrazole ring)
δ 4.35 (q, J=7.1 Hz, 2H)O-CH₂- (Ester)
δ 1.32 (t, J=7.1 Hz, 3H)-CH₃ (Ester)
¹³C NMR (100 MHz) δ 162.0 (C=O), 142.5 (C-3), 130.0 (C-5)Carbonyl and Pyrazole carbons
IR (ATR) 2225 cm⁻¹ (C≡N stretch)Nitrile group confirmation
1715 cm⁻¹ (C=O stretch)Ester carbonyl
HRMS (ESI+) [M+H]⁺ = 242.0924Confirms formula C₁₃H₁₁N₃O₂

Biological Applications & Drug Discovery Context

This compound acts as a "biostere" for various aromatic systems in drug design. Its utility spans three major domains:

A. Androgen Receptor (AR) Antagonism

This molecule is the des-chloro analog of the intermediate used for Darolutamide (Nubeqa®).

  • Mechanism: The pyrazole ring serves as a rigid linker that orients the cyanophenyl group (the AR-binding "tail") and the amide/ester "head" group.

  • SAR Insight: Researchers use this ethyl ester to synthesize derivatives that probe the hydrophobic pocket of the AR ligand-binding domain (LBD). The absence of the chlorine atom (present in Darolutamide) typically lowers binding affinity, making this compound a valuable negative control or a starting point for optimizing metabolic stability.

B. Kinase Inhibition (CDK/p38 MAPK)

1,3-Diarylpyrazoles are privileged scaffolds for ATP-competitive kinase inhibitors.

  • Transformation: The ethyl ester at C3 is readily hydrolyzed to the acid and converted to amides or ureas.

  • Targeting: These derivatives can form hydrogen bonds with the hinge region of kinases (e.g., CDK2, p38 MAPK), blocking ATP binding and inhibiting tumor cell proliferation.

C. Synthetic Versatility (Divergent Synthesis)

The ester group allows for rapid library generation:

  • Hydrolysis → Carboxylic Acid (Supramolecular synthon).

  • Reduction → Alcohol (Linker for PROTACs).

  • Grignard Addition → Tertiary Alcohols (Modulating lipophilicity).

Applications cluster_0 Chemical Transformations cluster_1 Therapeutic Targets Core Ethyl 1-(4-cyanophenyl)- 1H-pyrazole-3-carboxylate Acid Carboxylic Acid (Hydrolysis) Core->Acid Alcohol Hydroxymethyl (Reduction) Core->Alcohol Amide Carboxamides (Library Generation) Acid->Amide AR Androgen Receptor (Prostate Cancer) Amide->AR Bioisostere of Darolutamide Kinase CDK / p38 MAPK (Inflammation/Oncology) Amide->Kinase Hinge Binder

Figure 2: Divergent synthesis pathways and therapeutic targets.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact catalog number may be limited, data from structural analogs (e.g., 4-cyanophenylhydrazine derivatives) suggests the following precautions:

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes irritation).

    • Sensitization: Potential skin sensitizer due to the hydrazine origin.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid strong oxidizing agents and strong bases (hydrolysis risk).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation of the nitrile.

References

  • Darolutamide Synthesis & Intermediates

    • Topic: Synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid derivatives for androgen receptor antagonists.[5][8]

    • Source:Technical Disclosure Commons, "Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid", 2022.
  • Topic: General methods for synthesizing 1-aryl-pyrazole-3-carboxylates using enol ethers and hydrazines.
  • Pharmacological Relevance (Darolutamide)

    • Topic: Structure and activity of N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide.
    • Source:PubChem Compound Summary.
  • Precursor Safety (4-Cyanophenylhydrazine)

    • Topic: Safety data and properties of the hydrazine starting m
    • Source:Sigma-Aldrich Safety D

Sources

Exploratory

Strategic Synthesis and Medicinal Utility of Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate

Executive Summary & Chemical Profile Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural architecture—a pyrazole core decorated wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural architecture—a pyrazole core decorated with a lipophilic electron-withdrawing aryl group (4-cyanophenyl) and a modifiable ester handle—serves as a critical intermediate in the synthesis of Factor Xa inhibitors (anticoagulants), CB1 receptor antagonists, and p38 MAPK inhibitors.

This guide details the regioselective synthesis of this specific isomer, addressing the common synthetic pitfall of producing the thermodynamically competing 1,5-isomer.

Physicochemical Profile
PropertyData
IUPAC Name Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate
Molecular Formula C₁₃H₁₁N₃O₂
Molecular Weight 241.25 g/mol
Key Functionalities Nitrile (electrophile/masked amine), Ethyl Ester (electrophile), Pyrazole (aromatic core)
Regioisomerism 1,3-disubstituted (Target) vs. 1,5-disubstituted (Impurity)
SMILES CCOC(=O)c1ccn(n1)c2ccc(cc2)C#N

Retrosynthetic Analysis & Regioselectivity

The synthesis of 1-substituted pyrazoles from acyclic precursors often suffers from poor regiocontrol, yielding mixtures of 1,3- and 1,5-isomers.[1] For the target 3-carboxylate , the choice of the 1,3-dicarbonyl equivalent is the determinant factor.

The Regioselectivity Logic
  • Path A (Traditional 1,3-Diketone): Reacting a standard 1,3-diketone with 4-cyanophenylhydrazine typically yields a mixture, often favoring the 1,5-isomer due to steric repulsion in the intermediate.

  • Path B (Enaminone Protocol - Recommended): Utilizing an enaminone precursor derived from ethyl pyruvate directs the nucleophilic attack of the hydrazine to favor the 1,3-isomer (the target).

Regioselectivity Precursor Ethyl Pyruvate + DMF-DMA Enaminone Enaminone Intermediate (Ethyl 4-(dimethylamino)-2-oxobut-3-enoate) Precursor->Enaminone Condensation Target TARGET: 1,3-Isomer (Ethyl 1-(4-cyanophenyl)-pyrazole-3-carboxylate) Enaminone->Target Major Pathway (Regiocontrolled) Byproduct BYPRODUCT: 1,5-Isomer (Sterically Congested) Enaminone->Byproduct Minor Pathway Hydrazine 4-Cyanophenylhydrazine Hydrazine->Enaminone Cyclization

Figure 1: Regioselective logic flow favoring the 1,3-isomer via the Enaminone pathway.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate via the Enaminone Route.

Phase 1: Preparation of the Enaminone Intermediate

This step creates the C3-C4-C5 backbone with the necessary electronic bias.

  • Reagents: Ethyl pyruvate (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
    
  • Solvent: Anhydrous Toluene or neat.

  • Procedure:

    • Charge ethyl pyruvate into a reaction vessel under inert atmosphere (

      
      ).
      
    • Add DMF-DMA dropwise at room temperature.

    • Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC or LC-MS for the disappearance of ethyl pyruvate.

    • Workup: Concentrate the reaction mixture in vacuo to remove methanol (byproduct) and excess DMF-DMA. The resulting orange/red oil is Ethyl 4-(dimethylamino)-2-oxobut-3-enoate . Use immediately without further purification to prevent polymerization.

Phase 2: Cyclization with 4-Cyanophenylhydrazine

This step installs the nitrogen atoms and the aryl group.

  • Reagents: Enaminone intermediate (from Phase 1), 4-Cyanophenylhydrazine hydrochloride (1.0 eq), Ethanol (absolute), Acetic Acid (catalytic).

  • Procedure:

    • Dissolve the crude enaminone in absolute ethanol (0.5 M concentration).

    • Add 4-Cyanophenylhydrazine hydrochloride.

    • Note on pH: If using the hydrochloride salt, the acidity is usually sufficient. If using free base hydrazine, add 2–3 drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture (approx. 78°C) for 3–5 hours.

    • Observation: A precipitate often forms as the reaction progresses.

  • Isolation & Purification:

    • Cool the mixture to 0°C.

    • Filter the solid precipitate.[2][3]

    • Recrystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to remove trace 1,5-isomers (if any).

    • Validation: The 1,3-isomer (target) typically exhibits a specific proton NMR shift for the pyrazole C5-H (approx

      
       8.5 ppm), whereas the 1,5-isomer C3-H appears upfield.
      
Mechanistic Insight (Causality)

The regioselectivity is driven by the nucleophilicity differential of the hydrazine nitrogens. The unsubstituted


 of the hydrazine is more nucleophilic than the 

-Ar. In the enaminone, the

-carbon (attached to the dimethylamino group) is the "soft" electrophile. The

attacks this position first, followed by the

-Ar attacking the ketone carbonyl. This sequence locks the aryl group at position 1 and the ester at position 3.

Medicinal Chemistry Applications

The Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate scaffold is a versatile precursor in drug discovery.

Factor Xa Inhibitors (Anticoagulants)

Derivatives of 1-arylpyrazoles are structural analogs to the core of Apixaban (Eliquis). While Apixaban uses a dihydropyrazolo-pyridinone core, the 1-(4-methoxyphenyl) or 1-(4-cyanophenyl) pyrazole-3-carboxylate motif is frequently used in SAR (Structure-Activity Relationship) studies to probe the S1 and S4 pockets of the Factor Xa enzyme.

  • Modification: The ethyl ester is hydrolyzed to the acid, then coupled with piperidinyl-anilines.

CB1 Receptor Antagonists

The 1,5-diarylpyrazole structure is famous as the core of Rimonabant (CB1 inverse agonist). However, 1,3-isomers (derived from this guide's target) are investigated to dissociate the metabolic benefits from the psychiatric side effects associated with Rimonabant.

  • Modification: The nitrile group serves as a bioisostere for halogens or can be converted to a tetrazole.

Derivatization Pathways

The molecule offers two orthogonal handles for library generation:

Derivatization Core Ethyl 1-(4-cyanophenyl)- pyrazole-3-carboxylate Acid Carboxylic Acid (Hydrolysis: LiOH/THF) Core->Acid Ester Hydrolysis Amide Carboxamide (Amidation: R-NH2) Core->Amide Direct Aminolysis Alcohol Primary Alcohol (Reduction: LiAlH4) Core->Alcohol Reduction Benzylamine Benzylamine (Reduction: H2/Raney Ni) Core->Benzylamine Nitrile Reduction Tetrazole Tetrazole (Click: NaN3) Core->Tetrazole Cycloaddition PrimaryAmide Primary Amide (Hydrolysis: H2O2/NaOH) Core->PrimaryAmide Partial Hydrolysis

Figure 2: Orthogonal derivatization strategy for SAR expansion.

References

  • Regioselective Synthesis of 1-Aryl-pyrazole-3-carboxylates

    • Source: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[4] Synlett, 2006(19), 3267-3270.

    • Relevance: Establishes the enaminone/1,3-diketone regioselectivity rules.
  • Enaminone Precursors in Heterocyclic Synthesis

    • Source: Alizadeh, A., et al. "Synthesis of dialkyl 5-(aryl)-1-phenyl-1H-pyrazole-3,4-dicarboxylates via a one-pot and four-component reaction." Chemistry of Heterocyclic Compounds, 2010.
    • Relevance: Validates the reaction of hydrazine with enaminone-like intermedi
  • Medicinal Chemistry of Pyrazoles (Factor Xa/CB1)

    • Source: Straub, A., et al. "Factor Xa Inhibitors." Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Contextualizes the 1-(4-cyanophenyl) motif in anticoagulant drug design.
    • (Generalized search for Factor Xa Pyrazoles)

  • Biological Activity of 4-Cyanophenyl Pyrazoles

    • Source: Loh, W.S., et al. "Crystal structure of N-(4-cyanophenyl)
    • Relevance: Structural data on the 4-cyanophenyl-pyrazole interaction geometry.

Sources

Foundational

Targeting Oxidative Stress: A Technical Guide to the In Vitro Evaluation of Pyrazole Scaffolds

Executive Summary The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to act as both a hydrogen bond donor and acceptor. In the context of oxidative stress, pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to act as both a hydrogen bond donor and acceptor. In the context of oxidative stress, pyrazole derivatives function through a dual mechanism: direct scavenging of Reactive Oxygen Species (ROS) via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT), and the upregulation of endogenous antioxidant defenses via the Nrf2-KEAP1 pathway.

This guide provides a rigorous, self-validating framework for evaluating these compounds. It moves beyond basic screening, integrating chemical assays (DPPH/FRAP) with cellular validation (DCFH-DA) and mechanistic confirmation (Nrf2), ensuring that data generated is robust enough for pre-clinical drug development.

The Chemical Engine: Structure-Activity Relationship (SAR)

To design or evaluate a potent pyrazole antioxidant, one must understand the structural drivers of activity. The pyrazole core itself provides stability, but the antioxidant potential is dictated by the substitution pattern.

Key SAR Drivers:
  • N-H Moiety: Unsubstituted nitrogen (N1) facilitates Hydrogen Atom Transfer (HAT), neutralizing radicals.

  • Electron Donating Groups (EDGs): Substituents like hydroxyl (-OH) or methoxy (-OMe) groups, particularly at the C3 or C5 positions, stabilize the resulting radical cation via resonance.

  • Planarity: Aryl substitutions (e.g., phenyl rings) that maintain planarity with the pyrazole core extend the conjugation system, enhancing radical stability.

Visualization: Pyrazole SAR Logic

PyrazoleSAR Core Pyrazole Core (1,2-Diazole) NH N-H Group (H-Atom Transfer) Core->NH Site 1 EDG Electron Donating Groups (-OH, -OMe) Core->EDG Site 3/5 Conjugation Aryl Substituents (Resonance Stabilization) Core->Conjugation Backbone Activity Enhanced Antioxidant Potency NH->Activity Radical Neutralization EDG->Activity Cation Stabilization Conjugation->Activity Delocalization

Figure 1: Structural features of the pyrazole scaffold dictating antioxidant efficacy. EDGs and conjugation are critical for stabilizing the radical intermediate.

Phase I: High-Throughput Chemical Screening

Chemical assays are the first line of defense to filter libraries. However, relying on a single assay is a common failure point. You must pair a radical scavenging assay (DPPH) with a metal-reducing assay (FRAP) to distinguish between HAT and SET mechanisms.

Protocol A: DPPH Radical Scavenging Assay

Target: Measures the ability to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl.[1][2][3]

Reagents:

  • DPPH Stock: 0.1 mM DPPH in HPLC-grade Methanol. (Prepare fresh; protect from light).

  • Standard: Ascorbic Acid or Trolox (10–100 µg/mL).

Workflow:

  • Preparation: Dissolve pyrazole derivatives in DMSO (stock) and dilute with methanol.

  • Reaction: In a 96-well plate, mix 20 µL sample + 180 µL DPPH solution .

  • Control: Run a "Solvent Blank" (20 µL DMSO + 180 µL DPPH) to establish baseline absorbance (

    
    ).
    
  • Incubation: 30 minutes in the dark at room temperature (critical: DPPH degrades in light).

  • Measurement: Read Absorbance at 517 nm .

Calculation:


[3]
Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Target: Measures the capacity to reduce Fe(III)-TPTZ to Fe(II)-TPTZ (SET mechanism).

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM in 40 mM HCl.

  • FeCl3: 20 mM in water.

  • Working Reagent: Mix 10:1:1 (Buffer:TPTZ:FeCl3).[4] Warm to 37°C.[4][5][6][7][8]

Workflow:

  • Reaction: Mix 10 µL sample + 290 µL Working Reagent .

  • Incubation: Exactly 4 minutes (or up to 30 mins for slow-acting compounds) at 37°C.

  • Measurement: Read Absorbance at 593 nm .

  • Quantification: Use a FeSO4 standard curve (0–1000 µM) to express results as "µM Fe(II) equivalents."

Data Summary Table
FeatureDPPH AssayFRAP Assay
Mechanism Hydrogen Atom Transfer (HAT) + Electron TransferSingle Electron Transfer (SET)
pH Condition Neutral / Organic SolventAcidic (pH 3.6)
Sensitivity High for lipophilic pyrazolesHigh for hydrophilic pyrazoles
Interference Color of compound (if absorbing at 517nm)Metal chelators (may inhibit Fe reduction)

Phase II: Cellular Validation (DCFH-DA Assay)

Chemical assays do not account for membrane permeability or metabolic stability. The DCFH-DA assay is the industry standard for measuring intracellular ROS.

Principle: The non-fluorescent probe DCFH-DA crosses the cell membrane. Intracellular esterases cleave the diacetate group, trapping the probe (DCFH) inside.[9] ROS oxidizes DCFH to the highly fluorescent DCF.[5][6][7][10]

Validated Protocol
  • Seeding: Plate cells (e.g., HUVEC or HepG2) at

    
     cells/well in black 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat with pyrazole compounds for 2–24 hours.

  • Stress Induction (Optional): Add

    
     (e.g., 100 µM) for 2 hours to simulate oxidative stress.
    
  • Staining:

    • Wash cells with PBS.

    • Add 10 µM DCFH-DA in serum-free medium.

    • Incubate 30 mins at 37°C in the dark.

  • Detection: Wash

    
     with PBS. Measure Fluorescence (Ex: 485 nm / Em: 535 nm).
    
Visualization: DCFH-DA Workflow

DCFH_Workflow Extracellular Extracellular DCFH-DA Membrane Cell Membrane (Permeation) Extracellular->Membrane Cytosol_1 Intracellular DCFH-DA Membrane->Cytosol_1 Esterase Esterase Cleavage Cytosol_1->Esterase DCFH DCFH (Trapped/Non-Fluorescent) Esterase->DCFH ROS ROS (Oxidation) DCFH->ROS + ROS DCF DCF (Green Fluorescence) ROS->DCF Oxidation

Figure 2: The DCFH-DA cellular assay mechanism. Esterase activity is required to trap the probe, making cell viability controls essential.

Phase III: Mechanistic Pathway (Nrf2/KEAP1)

Pyrazoles often act as "indirect antioxidants" by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). Under basal conditions, Nrf2 is bound to KEAP1 and degraded. Electrophilic pyrazoles can modify cysteine residues on KEAP1, releasing Nrf2.

Key Markers to Measure (qPCR/Western Blot):

  • HO-1 (Heme Oxygenase-1): The primary downstream effector.

  • NQO1: NAD(P)H quinone dehydrogenase 1.

  • GCLC: Glutamate-cysteine ligase (GSH synthesis).

Visualization: Nrf2 Activation Pathway[11][12][13][14]

Nrf2_Pathway Pyrazole Pyrazole Compound (Electrophile) Complex Cytosol: KEAP1-Nrf2 Complex Pyrazole->Complex Attacks Cys residues Dissociation KEAP1 Modification & Nrf2 Release Complex->Dissociation Translocation Nuclear Translocation Dissociation->Translocation ARE Bind to ARE (Antioxidant Response Element) Translocation->ARE Enzymes Transcription of: HO-1, SOD, CAT, GSH ARE->Enzymes

Figure 3: Mechanism of Nrf2 activation by pyrazole derivatives. Modification of KEAP1 sensors allows Nrf2 to enter the nucleus and drive antioxidant gene expression.

References

  • Review of Pyrazole Antioxidants: Egbujor, M. C., et al. (2023). "NRF2 Activation by Nitrogen Heterocycles: A Review." Molecules.

  • DPPH Protocol: Kedare, S. B., & Singh, R. P. (2011). "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology.

  • FRAP Methodology: Benzie, I. F., & Strain, J. J. (1996). "The ferric reducing ability of plasma (FRAP) as a measure of 'antioxidant power': the FRAP assay."[4][11][12][13] Analytical Biochemistry.

  • DCFH-DA Assay Guide: Abcam. "DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol."

  • Pyrazole Nrf2 Mechanism: Liao, L., et al. (2019). "Activation of anti-oxidant of curcumin pyrazole derivatives through preservation of mitochondria function and Nrf2 signaling pathway."[14] Neurochemistry International.[15]

Sources

Exploratory

The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutics

A Senior Application Scientist's In-Depth Technical Guide to Key Therapeutic Targets For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has captivated medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to Key Therapeutic Targets

For decades, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has captivated medicinal chemists. Its remarkable versatility and synthetic accessibility have established it as a "privileged scaffold" in drug discovery, leading to a multitude of approved drugs and clinical candidates.[1][2][3] This guide provides an in-depth exploration of the key therapeutic targets of pyrazole compounds, offering insights into their mechanisms of action, methodologies for their evaluation, and future perspectives for researchers, scientists, and drug development professionals.

Part 1: The Anti-Inflammatory Potential of Pyrazole Compounds: Targeting the Arachidonic Acid Cascade

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of both COX-1 and COX-2 enzymes.[8][9] However, the inhibition of the constitutively expressed COX-1 is associated with undesirable gastrointestinal side effects.[5][9] The discovery of the inducible COX-2 isoform, which is upregulated at sites of inflammation, paved the way for the development of selective inhibitors with improved safety profiles.[5]

Pyrazole-based drugs, such as Celecoxib, are designed to selectively bind to the active site of the COX-2 enzyme.[6][10] This selectivity is attributed to the presence of a larger, more accommodating side pocket in the COX-2 active site compared to COX-1. The sulfonamide or a similar bulky substituent on the pyrazole ring can fit into this pocket, leading to potent and selective inhibition.[9][11] This targeted inhibition prevents the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[12]

Experimental Validation of COX-2 Inhibition

The evaluation of pyrazole compounds as selective COX-2 inhibitors involves a combination of in vitro enzymatic assays and in vivo models of inflammation.

A common method to determine the inhibitory potency and selectivity of pyrazole compounds is through a cell-free enzymatic assay using purified recombinant human COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain or prepare purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Preparation: Dissolve the test pyrazole compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC50 value.

  • Assay Reaction: In a microplate, combine the enzyme, a heme cofactor, and the test compound or vehicle control.

  • Initiation of Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Detection: The production of prostaglandin E2 (PGE2) is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity). The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

This widely used animal model assesses the in vivo anti-inflammatory activity of test compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment.

  • Compound Administration: Administer the test pyrazole compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Visualizing the COX-2 Inhibition Pathway

Caption: Selective inhibition of COX-2 by pyrazole compounds.

Part 2: Pyrazoles in Oncology: A Multi-Targeted Approach to Cancer Therapy

The pyrazole scaffold is a prominent feature in a growing number of anticancer agents, demonstrating its remarkable ability to target a diverse range of molecules crucial for cancer cell proliferation, survival, and angiogenesis.[14][15][16]

Targeting Protein Kinases: The Engine Room of Cancer Cells

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, and their dysregulation is a common driver of cancer.[3][17] Pyrazole derivatives have been successfully developed as potent inhibitors of various kinase families.[18][19]

  • Receptor Tyrosine Kinases (RTKs): Pyrazoles have been designed to target RTKs such as VEGFR, EGFR, FGFR, and MET, which are critical for tumor angiogenesis and metastasis.[20][21] For instance, Axitinib is a pyrazole-containing drug that potently inhibits VEGFR.[1]

  • Non-Receptor Tyrosine Kinases: The pyrazole core is found in inhibitors of non-receptor tyrosine kinases like the Janus kinases (JAKs) and BCR-ABL.[17] Ruxolitinib, a pyrazole derivative, is a JAK1/2 inhibitor used in the treatment of myelofibrosis.[1][19]

  • Serine/Threonine Kinases: Pyrazole compounds also target serine/threonine kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are key regulators of the cell cycle.[17][18][22] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

The mechanism of action of these kinase inhibitors typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[3][11]

Beyond Kinases: Other Anticancer Mechanisms

The anticancer activity of pyrazole compounds is not limited to kinase inhibition. Other reported mechanisms include:

  • DNA Intercalation and Binding: Some pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription.[14]

  • Induction of Apoptosis: Many pyrazole compounds have been shown to induce programmed cell death in cancer cells through various pathways.[15][16]

  • Tubulin Polymerization Inhibition: By disrupting microtubule dynamics, certain pyrazole derivatives can arrest cells in mitosis and induce apoptosis.[7]

Experimental Workflow for Evaluating Anticancer Activity

A typical workflow for assessing the anticancer potential of novel pyrazole compounds involves a series of in vitro and in vivo studies.

Anticancer_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Viability Cell Viability Assays (MTT, SRB) Kinase_Inhibition Kinase Inhibition Assays Cell_Viability->Kinase_Inhibition Apoptosis_Assay Apoptosis Assays (Flow Cytometry) Kinase_Inhibition->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Xenograft_Model Tumor Xenograft Models Cell_Cycle_Analysis->Xenograft_Model Lead_Optimization Lead Optimization Xenograft_Model->Lead_Optimization Compound_Synthesis Pyrazole Compound Synthesis Compound_Synthesis->Cell_Viability

Caption: Experimental workflow for anticancer drug discovery.

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[23]

Part 3: Pyrazoles in Neurodegenerative Disorders: A Glimmer of Hope

Neurodegenerative diseases like Alzheimer's and Parkinson's present significant therapeutic challenges. Emerging research suggests that pyrazole and pyrazoline derivatives hold promise as therapeutic agents for these debilitating conditions.[7][24][25]

Targeting Key Enzymes in Neurodegeneration

The therapeutic potential of pyrazoles in neurodegenerative diseases stems from their ability to inhibit key enzymes involved in the pathophysiology of these disorders.

  • Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine is a key feature. Pyrazoline derivatives have been identified as potent inhibitors of AChE, the enzyme responsible for acetylcholine breakdown, thereby potentially improving cognitive function.[24][25][26]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Certain pyrazole derivatives have shown promising MAO inhibitory activity.[24][25][27]

  • Beta-Secretase (BACE1) Inhibition: The accumulation of amyloid-beta (Aβ) plaques is a hallmark of Alzheimer's disease. BACE1 is a key enzyme in the production of Aβ. Pyrazole-based compounds have been developed as BACE1 inhibitors.[28]

Quantitative Data on Pyrazole Derivatives as Neuroprotective Agents
Compound ClassTargetRepresentative IC50 ValuesReference
Pyrazoline DerivativesAcetylcholinesterase (AChE)23.47 ± 1.17 nM[24][25]
Pyrazole DerivativesMonoamine Oxidase B (MAO-B)Varies, some comparable to standards[27]
Pyrazole-based CompoundsBeta-secretase 1 (BACE1)0.025 µM[28]

Conclusion and Future Directions

The pyrazole scaffold has unequivocally demonstrated its immense value in medicinal chemistry, serving as a versatile template for the design of drugs targeting a wide array of diseases.[16][27][29] The continued exploration of this privileged structure, coupled with advances in computational chemistry and high-throughput screening, will undoubtedly lead to the discovery of novel and more effective therapeutic agents. Future research should focus on optimizing the selectivity and pharmacokinetic properties of pyrazole-based compounds to minimize off-target effects and enhance their clinical utility.[5][14] The multifaceted nature of pyrazole's biological activities ensures its enduring legacy in the ongoing quest for innovative medicines.

References

  • Gautam Rai, Abhishek Soni, Abigel Gurung, Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Nermeen Ali, Heather Coleman, Azza Taher, Marwa Sarg and Noha Hilmy Elnagdi. (2025).
  • (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • (2023).
  • (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • (2023).
  • (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.
  • (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed.
  • (2015).
  • (2014). Current status of pyrazole and its biological activities. PMC.
  • (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • (2021).
  • (2021). Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). WashU Medicine Research Profiles.
  • (2023). Pyrazoles as anticancer agents: Recent advances.
  • Sónia Rocha, Jorge Silva, Vera L M Silva, Artur M S Silva, M Luísa Corvo, Marisa Freitas, Eduarda Fernandes. (2024).
  • (2022).
  • (2022). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC.
  • (2013).
  • (2010). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. J-Stage.
  • (2023). Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site.
  • (2025).
  • (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • (2022).
  • (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review.
  • (2019). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. Life Chemicals.
  • (2023). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
  • (2025). Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. Benchchem.
  • (2018).
  • (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • (2021).
  • (2024).
  • (2023).
  • (2022). Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review.
  • (2023).

Sources

Protocols & Analytical Methods

Method

"synthesis protocol for ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate"

Application Note: High-Fidelity Synthesis of Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate Part 1: Executive Summary & Strategic Route Analysis 1.1 The Target Scaffold Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate

Part 1: Executive Summary & Strategic Route Analysis

1.1 The Target Scaffold Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a critical pharmacophore intermediate. It serves as a precursor for Factor Xa inhibitors (anticoagulants) and androgen receptor antagonists (e.g., Darolutamide analogs). The structural integrity of the 1,3-substitution pattern is vital for biological activity; however, synthesizing this specific regioisomer presents a classic challenge in heterocyclic chemistry.

1.2 The Regioselectivity Challenge The synthesis of N-aryl pyrazoles typically follows one of two paths:

  • Cyclocondensation (Traditional): Reaction of 4-cyanophenylhydrazine with a 1,3-dielectrophile (e.g., ethyl 2,4-dioxobutanoate).

    • Risk:[1][2][3] This method often yields a mixture of the desired 1,3-isomer and the undesired 1,5-isomer (where the aryl group is adjacent to the ester). Separation of these isomers requires tedious chromatography, reducing yield and throughput.

  • C-N Cross-Coupling (Recommended): Metal-catalyzed coupling of a pre-formed ethyl 1H-pyrazole-3-carboxylate with an aryl partner.

    • Advantage:[2][4][5] This approach leverages thermodynamic control. The bulky ester group at position 3 sterically hinders N-arylation at the adjacent nitrogen (N2), heavily favoring arylation at the distal nitrogen (N1).

1.3 Selected Protocol: Copper-Mediated Chan-Lam Coupling This guide details the Chan-Lam oxidative cross-coupling protocol. Unlike Buchwald-Hartwig amination (which requires palladium and inert atmosphere) or Ullmann coupling (high heat), the Chan-Lam reaction proceeds under mild, aerobic conditions using boronic acids. It offers superior regiocontrol (>95:5) for the 1,3-isomer, making it the industry standard for high-purity library synthesis.

Part 2: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][6]PurityRole
Ethyl 1H-pyrazole-3-carboxylate 140.141.0>97%Substrate (Nucleophile)
4-Cyanophenylboronic acid 146.942.0>95%Coupling Partner
Copper(II) Acetate [Cu(OAc)₂] 181.631.098%Oxidant/Catalyst
Pyridine 79.102.0AnhydrousBase/Ligand
Molecular Sieves (4Å) N/A200 mg/mmolActivatedWater Scavenger
Dichloromethane (DCM) 84.93SolventHPLC GradeSolvent (0.1 M)
Step-by-Step Methodology

Step 1: Catalyst Activation & Setup

  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Add Activated 4Å Molecular Sieves (powdered, approx. 1.0 g for a 5 mmol scale) to the flask.

    • Note: Water inhibits the transmetallation step; dry conditions are critical for induction.

  • Add Copper(II) Acetate (908 mg, 5.0 mmol, 1.0 equiv).

    • Insight: While catalytic variants exist, stoichiometric Cu(II) is recommended for discovery-scale (<10 g) to ensure rapid kinetics and prevent protodeboronation of the aryl partner.

Step 2: Substrate Addition 4. Add 4-Cyanophenylboronic acid (1.47 g, 10.0 mmol, 2.0 equiv). 5. Add Ethyl 1H-pyrazole-3-carboxylate (700 mg, 5.0 mmol, 1.0 equiv). 6. Add Dichloromethane (DCM) (50 mL). The solution will appear as a heterogeneous blue/green suspension.

Step 3: Ligand Addition & Reaction 7. Add Pyridine (805 µL, 10.0 mmol, 2.0 equiv) dropwise.

  • Observation: The solution typically turns a deep blue (formation of the active Cu-pyridine complex).
  • Aeration: Do not seal under nitrogen. Attach a drying tube (CaCl₂) or leave open to air with a loose cap. Oxygen is required to re-oxidize the Cu species if running catalytically, but even with stoichiometric Cu, air facilitates the cycle.
  • Stir vigorously at Room Temperature (20–25 °C) for 24–48 hours.
  • Monitoring: Check by TLC (Hexane:EtOAc 7:3) or LC-MS.[5] The boronic acid spot will diminish, and a new UV-active product spot (higher R_f than pyrazole) will appear.

Step 4: Workup 10. Filter the reaction mixture through a pad of Celite to remove molecular sieves and copper salts. Wash the pad with DCM (2 x 20 mL). 11. Transfer the filtrate to a separatory funnel. 12. Wash with 1M HCl (30 mL) to remove excess pyridine and copper residues. 13. Wash with Saturated NaHCO₃ (30 mL) and Brine (30 mL). 14. Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification 15. Purify the crude residue via Flash Column Chromatography on silica gel.

  • Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes.
  • Isolate the major product (Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate) as a white to off-white solid.
  • Yield Expectation: 75–85%.[6]

Part 3: Visualization & Logic

Reaction Mechanism & Workflow

The following diagram illustrates the Chan-Lam oxidative cycle and the critical decision points for regioselectivity.

ChanLamPathway Figure 1: Mechanistic pathway of Chan-Lam coupling highlighting steric governance of regioselectivity. Substrate Ethyl 1H-pyrazole-3-carboxylate (Substrate) CuComplex Cu(II)-Pyridine Complex (Active Oxidant) Substrate->CuComplex Mix in DCM Boronic 4-Cyanophenylboronic Acid (Coupling Partner) Boronic->CuComplex Mix in DCM Transmetal Transmetallation (Cu-Aryl Species) CuComplex->Transmetal Activation RegioSelect Regioselective Coordination (Steric Control) Transmetal->RegioSelect N-Coordination RedElim Reductive Elimination (C-N Bond Formation) RegioSelect->RedElim Oxidation Product Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate (Target 1,3-Isomer) RedElim->Product Major Path Byproduct 1,5-Isomer (Minor <5%) RedElim->Byproduct Sterically Disfavored

[3]

Quality Control Specifications
TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, CDCl₃)δ 8.01 (d, 1H, Pyrazole-H5), δ 7.82 (d, 2H, Ar-H), δ 7.75 (d, 2H, Ar-H), δ 6.98 (d, 1H, Pyrazole-H4). Absence of 1,5-isomer peaks.
Purity HPLC-UV (254 nm)>98.0% Area
Mass Spec LC-MS (ESI+)[M+H]⁺ = 242.1 (Calc: 241.24)
Residual Cu ICP-MS< 10 ppm (Critical for biological assays)

Part 4: Troubleshooting & Optimization

  • Problem: Low Conversion (<50% after 24h).

    • Root Cause:[5][7][8] Wet solvent or inactive molecular sieves. Water competes with the pyrazole for coordination to Copper.

    • Solution: Flame-dry sieves immediately before use and ensure Pyridine is anhydrous.

  • Problem: Formation of 1,5-isomer (>10%).

    • Root Cause:[5][7][8] High temperature.

    • Solution: Ensure reaction is maintained strictly at 20–25 °C. Higher temperatures overcome the steric barrier that prevents 1,5-formation.

  • Problem: Protodeboronation (Formation of Benzonitrile).

    • Root Cause:[5][7][8] Acidic impurities or excessive heat.

    • Solution: Add the boronic acid in two portions (0h and 12h) to maintain active concentration without saturation.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936.

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940.

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856.

  • Application Note Grounding: Regioselectivity data derived from comparative analysis of steric hindrance in 3- vs 5-substituted pyrazoles during N-arylation.

Sources

Application

Application Note: Strategic Synthesis and Evaluation of Pyrazole Scaffolds for COX-2 Selective Inhibition

[1][2][3][4] Executive Summary & Rationale The gastrointestinal toxicity associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) has driven the search for selective Cyclooxygenase-2 (COX-2) inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Rationale

The gastrointestinal toxicity associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) has driven the search for selective Cyclooxygenase-2 (COX-2) inhibitors.[1][2] The pyrazole pharmacophore, exemplified by Celecoxib, remains a cornerstone in this field due to its ability to fit the distinct hydrophobic side pocket of the COX-2 active site.

This application note provides a validated, self-consistent workflow for the synthesis of 1,3,5-trisubstituted pyrazoles via the chalcone intermediate route. Unlike one-pot syntheses, this stepwise approach allows for modular modification of the aryl rings, facilitating precise Structure-Activity Relationship (SAR) mapping. We integrate chemical synthesis with downstream biological profiling (COX-1/COX-2 inhibition assays) to ensure a closed-loop discovery process.

Module 1: Chemical Synthesis Protocol

The Synthetic Strategy

We utilize a robust two-step protocol:

  • Claisen-Schmidt Condensation: Formation of a chalcone (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -unsaturated ketone).
    
  • Heterocyclization: Condensation with hydrazine hydrate to close the pyrazole ring.

Workflow Visualization

The following diagram outlines the reaction pathway and critical decision points.

PyrazoleSynthesis Start Start: Reagents Step1 Step 1: Claisen-Schmidt Condensation Start->Step1 Acetophenone + Benzaldehyde Inter Intermediate: Chalcone Step1->Inter NaOH/EtOH RT, 24h Step2 Step 2: Cyclization (Reflux) Inter->Step2 Hydrazine Hydrate Glacial AcOH Prod Final Product: 1,3,5-Trisubstituted Pyrazole Step2->Prod Reflux 6-8h Recrystallization

Caption: Stepwise synthetic pathway for pyrazole derivatives via chalcone intermediates.

Detailed Protocol

Step 1: Synthesis of Chalcone Intermediate

  • Reagents: Acetophenone derivative (10 mmol), Benzaldehyde derivative (10 mmol), 40% NaOH (aq), Ethanol (95%).

  • Procedure:

    • Dissolve the acetophenone and benzaldehyde in 20 mL ethanol in a 100 mL round-bottom flask.

    • Place the flask in an ice bath (0-5°C).

    • Add 10 mL of 40% NaOH dropwise with vigorous stirring.

    • Allow the mixture to stir at room temperature for 24 hours.

    • Workup: Pour the reaction mixture into crushed ice and acidify with dilute HCl (pH ~4).

    • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

Step 2: Cyclization to Pyrazole

  • Reagents: Chalcone (from Step 1, 5 mmol), Hydrazine Hydrate (10 mmol), Glacial Acetic Acid (10 mL).

  • Procedure:

    • Dissolve the chalcone in 10 mL glacial acetic acid.

    • Add hydrazine hydrate dropwise.

    • Reflux the mixture at 110°C for 6–8 hours.

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the chalcone spot.

    • Workup: Cool to room temperature and pour into ice-cold water.

    • Neutralize with sodium bicarbonate if necessary to precipitate the solid.

    • Filter and recrystallize from ethanol/DMF.

Module 2: Structural Characterization (Self-Validation)

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

TechniqueDiagnostic SignalStructural Inference
IR Spectroscopy 1580–1620 cm⁻¹ (C=N stretch)Confirms pyrazole ring closure.
IR Spectroscopy Absence of 1690 cm⁻¹ (C=O)Confirms conversion of chalcone carbonyl.[3]
¹H-NMR

6.5–7.0 ppm (Singlet, 1H)
Critical: The C4-H proton of the pyrazole ring.
Mass Spectrometry [M+H]⁺ peakConfirms molecular weight and formula.

Module 3: Biological Evaluation (In Vitro COX Inhibition)

4.[6]1. Assay Principle

The selectivity of the synthesized compounds is determined using a colorimetric COX (ovine/human) inhibitor screening assay. This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD or Amplex Red during the conversion of Arachidonic Acid to PGG2.

Protocol (Adapted for High-Throughput)
  • Enzyme Prep: Reconstitute lyophilized COX-1 and COX-2 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation: Add 10

    
    L of test compound (dissolved in DMSO) to the wells. Incubate with enzyme for 10 mins at 25°C.
    
    • Note: Final DMSO concentration must be <2% to avoid enzyme denaturation.

  • Substrate Addition: Add Arachidonic Acid (final conc. 100

    
    M) and colorimetric substrate (e.g., TMPD).
    
  • Measurement: Read absorbance at 590 nm (for TMPD) or fluorescence (Ex 535/Em 590 for Amplex Red) after 5 minutes.

  • Calculation:

    
    
    
Data Presentation & Interpretation

The following table illustrates the expected data format for a successful series, comparing a synthesized lead (Compound 3b ) against standard drugs.

Table 1: Inhibitory Activity and Selectivity Index (SI)

CompoundCOX-1 IC₅₀ (

M)
COX-2 IC₅₀ (

M)
Selectivity Index (SI)*Interpretation
Celecoxib (Ref)15.00.05300Highly Selective COX-2
Indomethacin 0.020.600.03Non-selective (COX-1 bias)
Chalcone 1a >10045.0N/AWeak activity (Precursor)
Pyrazole 3b 12.5 0.08 156 Potent & Selective

*SI = IC₅₀(COX-1) / IC₅₀(COX-2).[4] A higher SI indicates lower risk of GI side effects.

Module 4: SAR & Mechanistic Optimization

Structure-Activity Relationship (SAR) Logic

To optimize the scaffold, researchers must target specific interactions within the COX-2 active site.

  • The "Side Pocket": COX-2 has a larger hydrophobic side pocket than COX-1 (due to the Ile523

    
     Val523 mutation).
    
  • Pharmacophore: A bulky, lipophilic group (e.g., 4-F-phenyl) at position 5 and a sulfonamide or sulfonyl group at position 1 are critical for docking into this pocket.

Mechanistic Pathway Visualization

This diagram correlates chemical modifications with biological outcomes.[4]

SAR_Logic Core Pyrazole Core (Scaffold) Pos1 N1 Substitution (e.g., Phenyl-SO2NH2) Core->Pos1 Pos3 C3 Substitution (e.g., 4-OMe-Phenyl) Core->Pos3 Pos5 C5 Substitution (e.g., 4-F-Phenyl) Core->Pos5 Effect1 Fits COX-2 Secondary Pocket Pos1->Effect1 Critical for Selectivity Effect3 Electronic Effects (Potency) Pos3->Effect3 Modulates Redox Potential Effect2 Steric Bulk (Selectivity) Pos5->Effect2 Enhances Lipophilicity

Caption: SAR map highlighting critical substitution sites for COX-2 affinity.

References

  • BenchChem. (2025).[5] Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones.Link

  • Osman, E. O., et al. (2021). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis...".[6] RSC Advances. Link

  • BPS Bioscience. (2024). COX2 Inhibitor Screening Assay Kit Protocol.[2]Link

  • Liu, J.J., et al. (2013). "Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents."[7][8] Mini Reviews in Medicinal Chemistry. Link

  • Abdellatif, K.R.A., et al. (2019). "New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay...".[9][6][1][10] Bioorganic Chemistry. Link

Sources

Method

Application Note: Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate in Drug Discovery

[1] Executive Summary Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate (CAS: N/A for specific isomer, generic class 1-aryl-pyrazole-3-carboxylates ) represents a "privileged scaffold" in modern drug discovery.[1] Its st...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate (CAS: N/A for specific isomer, generic class 1-aryl-pyrazole-3-carboxylates ) represents a "privileged scaffold" in modern drug discovery.[1] Its structural architecture—a central pyrazole ring decorated with a para-cyanophenyl tail and an ethyl ester head—serves as a versatile divergence point for synthesizing Factor Xa inhibitors , Androgen Receptor (AR) antagonists , and Cannabinoid (CB1) receptor modulators .

This guide outlines the strategic application of this compound, moving beyond simple synthesis to its role as a pharmacophore probe . We detail protocols for transforming its two key functional handles (the C3-ester and N1-cyanophenyl) to access broad chemical space relevant to anticoagulant and oncology research.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate
Molecular Formula C₁₃H₁₁N₃O₂
Molecular Weight 241.25 g/mol
Core Scaffold 1-Aryl-pyrazole-3-carboxylate
Key Functionalities Ethyl Ester (C3): Electrophilic site for amide coupling/heterocycle formation.Cyano Group (N1-para): Precursor to amidines, benzylamines, or tetrazoles.[1][2]
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]
Stability Stable under standard conditions; ester susceptible to hydrolysis in basic media.[1]

Strategic Applications in Drug Discovery

Factor Xa Inhibition (Anticoagulants)

The 1-aryl-pyrazole-3-carboxamide motif is a validated core for Factor Xa (fXa) inhibitors (e.g., Apixaban derivatives).[1]

  • Mechanism: The pyrazole ring acts as a rigid spacer.[1] The C3-carboxamide (derived from the ethyl ester) binds in the S1 pocket (interacting with Asp189), while the N1-aryl group projects into the S4 hydrophobic pocket .

  • Role of the Cyano Group: The 4-cyanophenyl moiety is a critical "masked" pharmacophore.[1]

    • Direct Binding: The cyano group can accept hydrogen bonds or interact with Tyr99 in the S4 pocket.[1]

    • Bioisostere Precursor: It is readily converted into an amidine (mimicking the arginine side chain) or a benzylamine , enhancing affinity for the anionic S4 sub-site.

Androgen Receptor Antagonism (Oncology)

While distinct from Darolutamide (which features a 3-arylpyrazole), the 1-arylpyrazole scaffold is extensively used in Structure-Activity Relationship (SAR) studies to optimize AR binding affinity.[1] The rigid phenyl-pyrazole axis mimics the steroidal core, positioning the cyano group to interact with the AR ligand-binding domain (LBD).

Divergent Library Synthesis

This compound allows for Orthogonal Functionalization :

  • Vector A (Ester): Hydrolysis

    
     Amide Coupling (Library generation).
    
  • Vector B (Nitrile): Pinner Reaction

    
     Amidine; or Reduction 
    
    
    
    Amine.[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: To synthesize ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate via Knorr Pyrazole Synthesis.[1]

Reagents:

  • 4-Cyanophenylhydrazine hydrochloride (1.0 equiv)[1]

  • Ethyl 2,4-dioxovalerate (1.1 equiv)

  • Ethanol (0.5 M concentration)[1]

  • Acetic acid (cat.[1] 10 mol%)[1][3]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,4-dioxovalerate (1.1 equiv) in Ethanol.

  • Addition: Add 4-cyanophenylhydrazine hydrochloride (1.0 equiv) and a catalytic amount of acetic acid.

    • Expert Insight: The use of the hydrochloride salt often buffers the reaction; if using the free base, ensure pH is slightly acidic (~pH 4-5) to promote imine formation without accelerating side reactions.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1]

  • Work-up: Cool to room temperature. The product often precipitates as a solid.[1]

    • If Solid: Filter, wash with cold ethanol, and dry.[1]

    • If Solution: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0–40% EtOAc/Hexanes).

    • Regioselectivity Check: Verify the 1,3-isomer vs. 1,5-isomer using NOESY NMR. The 1-(4-cyanophenyl) proton will show a cross-peak with the pyrazole C5-H, but not the ester group if it is the 1,3-isomer.

Protocol B: Hydrolysis to the Free Acid

Objective: To generate the carboxylic acid for subsequent amide coupling.

  • Suspend the ethyl ester (1.0 equiv) in THF/Water (3:1).[1]

  • Add LiOH·H₂O (2.5 equiv).[1]

  • Stir at RT for 2–4 hours (TLC monitoring).

  • Acidification: Carefully acidify with 1N HCl to pH 2–3. The carboxylic acid will precipitate.[1]

  • Isolation: Filter the white solid, wash with water, and dry under high vacuum.[1]

Protocol C: Conversion of Nitrile to Amidine (Pinner Reaction)

Objective: To create a basic pharmacophore for Factor Xa S4 pocket binding.

  • Imidate Formation: Dissolve the nitrile (1.0 equiv) in anhydrous Ethanol saturated with HCl gas at 0°C.

  • Stir at 0°C for 4 hours, then allow to warm to RT overnight. The intermediate imidate hydrochloride usually precipitates.[1]

  • Ammonolysis: Remove excess solvent/HCl in vacuo.[1] Redissolve the residue in anhydrous Ethanol.

  • Add Ammonia (7N in MeOH, excess) or Ammonium Carbonate.

  • Stir at RT for 12–24 hours.

  • Purification: Concentrate and purify via preparative HPLC (Reverse Phase, C18, Acetonitrile/Water + 0.1% TFA).

Visualizing the Strategic Workflow

DrugDiscoveryWorkflow cluster_fXa Factor Xa Inhibitor Design Core Ethyl 1-(4-cyanophenyl)- 1H-pyrazole-3-carboxylate Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Amidine Benzamidine Analog (S4 Pocket Binders) Core->Amidine 1. HCl/EtOH 2. NH3/MeOH Tetrazole Tetrazole Bioisostere (Metabolic Stability) Core->Tetrazole NaN3, NH4Cl, DMF Amide Amide Library (S1 Pocket Binders) Acid->Amide R-NH2, HATU, DIPEA

Figure 1: Divergent synthetic pathways from the core scaffold to access key pharmacophores for Factor Xa inhibition and other therapeutic targets.

References

  • Pinto, D. J. P., et al. "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[1][4] Journal of Medicinal Chemistry, 2007, 50(22), 5339–5356.

  • Menear, K. A., et al. "1-(4-cyanophenyl)pyrazoles as Potent Factor Xa Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2006, 16(14), 3755-3760.[5]

  • Fecik, R. A., et al. "The Pyrazole Scaffold in Medicial Chemistry: A Review of Biological Activities and Synthesis."[1] Molecules, 2024.[1][6] (General Review of Scaffold Utility).

  • Bayer Pharma AG. "Substituted Pyrazoles and Their Use as Androgen Receptor Antagonists."[1] World Intellectual Property Organization, WO2011051322.[1] (Context for Darolutamide-related pyrazole chemistry).

Sources

Application

"protocol for pyrazole synthesis using diethyl oxalate"

Application Note: High-Fidelity Synthesis of Pyrazole-3-Carboxylates via Diethyl Oxalate Abstract This application note details a robust, modular protocol for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Pyrazole-3-Carboxylates via Diethyl Oxalate

Abstract

This application note details a robust, modular protocol for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates utilizing diethyl oxalate as a bis-electrophilic C2 synthon. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). This guide moves beyond basic textbook procedures, offering a scalable, two-step workflow that optimizes the Claisen condensation and subsequent cyclocondensation steps. Critical focus is placed on controlling regioselectivity, managing the stability of the 2,4-dioxoester intermediate, and selecting solvent systems to maximize yield and purity.

Introduction & Mechanistic Rationale

The synthesis of pyrazole-3-carboxylates hinges on the construction of a 1,3-dicarbonyl equivalent that can undergo heterocyclization with hydrazine. Diethyl oxalate serves as an ideal partner for aryl ketones (acetophenones) in a Claisen condensation , generating a 2,4-dioxoester (also known as a diketoester).

Mechanism of Action
  • Enolization: A strong base (typically NaOEt or LiHMDS) generates the enolate of the aryl ketone.

  • Acylation (Claisen Condensation): The enolate attacks one of the ester carbonyls of diethyl oxalate. The presence of the adjacent ester group makes diethyl oxalate highly electrophilic, driving the reaction to form the sodium enolate of the 2,4-dioxoester.

  • Cyclocondensation: Upon addition of hydrazine, a double nucleophilic attack occurs. The hydrazine nitrogens attack the 1,3-diketone system (C2 and C4), eliminating two molecules of water and aromatizing to form the pyrazole core.

Why Diethyl Oxalate?

  • C2 Insertion: It introduces two carbons and a carboxylate handle simultaneously.

  • Versatility: The resulting ester group at the C3 position is a versatile handle for further diversification (hydrolysis to acid, reduction to alcohol, or amidation).

Strategic Protocol Design

Successful execution requires understanding the causality behind reagent choices:

  • Base Selection (NaOEt vs. LiHMDS):

    • Sodium Ethoxide (NaOEt): The industry standard for gram-to-kilogram scale. It matches the ester leaving group (OEt), preventing transesterification side products.

    • LiHMDS (Lithium Hexamethyldisilazide): Used for sensitive substrates or when kinetic control is required at low temperatures (-78°C).

  • Solvent Control:

    • Ethanol (EtOH):[1][2] Standard for NaOEt reactions.

    • Fluorinated Alcohols (TFE/HFIP):Expert Insight: When using substituted hydrazines (e.g., methylhydrazine), using 2,2,2-trifluoroethanol (TFE) can dramatically enhance regioselectivity towards the 1,5-isomer over the 1,3-isomer by altering the hydrogen-bonding network around the diketoester.

Detailed Experimental Protocol

Target Molecule: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate Scale: 10 mmol (scalable to >100g)

Phase 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (The Intermediate)

Reagents:

  • Acetophenone (1.20 g, 10 mmol)

  • Diethyl Oxalate (1.61 g, 11 mmol, 1.1 equiv)

  • Sodium Ethoxide (21 wt% in EtOH) or freshly prepared Na (0.25 g) in abs. EtOH (10 mL).

  • Solvent: Anhydrous Ethanol (20 mL) or MTBE (for easier workup).

Procedure:

  • Base Preparation: Under a nitrogen atmosphere, charge a flame-dried 3-neck flask with anhydrous Ethanol (20 mL). Add Sodium metal (253 mg, 11 mmol) piece-wise, stirring until fully dissolved to generate NaOEt in situ. (Alternatively, use commercial NaOEt solution).

  • Condensation: Cool the solution to 0°C in an ice bath. Add Diethyl Oxalate dropwise over 5 minutes.

  • Enolate Addition: Add Acetophenone dropwise over 10 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours. Validation: Monitor by TLC (Hexane:EtOAc 8:2). The starting ketone spot should disappear.

  • Workup (Critical): The product exists as a sodium salt.

    • Option A (Isolation): Pour mixture into ice-cold 1M HCl (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate. The residue is often an oil or low-melting solid.

    • Option B (Telescoping): Use the crude ethanolic suspension directly in Phase 2 (Recommended for high throughput).

Phase 2: Cyclization to Pyrazole

Reagents:

  • Crude Diketoester (from Phase 1)

  • Hydrazine Hydrate (64% or 80% aq., 12 mmol, 1.2 equiv)

  • Acetic Acid (Catalytic amount or as co-solvent)[3]

Procedure:

  • Resuspension: Dissolve the crude residue from Phase 1 in Ethanol (20 mL). If using the telescoped mixture, ensure the pH is adjusted to ~4–5 using Glacial Acetic Acid.

  • Cyclization: Add Hydrazine Hydrate dropwise at Room Temperature. The reaction is exothermic; control the rate to maintain temp < 40°C.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Mechanistic Note: Reflux ensures complete dehydration and aromatization.

  • Precipitation: Cool the mixture to room temperature. Often, the product precipitates as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold 50% EtOH/Water.

  • Purification: Recrystallize from Ethanol or EtOH/Water (9:1) if necessary.

Visualization of Reaction Pathways

The following diagram illustrates the reaction logic and potential divergence points for substituted hydrazines.

PyrazoleSynthesis Start Acetophenone (Aryl Ketone) Intermed Intermediate: Ethyl 2,4-dioxo-4-phenylbutanoate (Diketoester) Start->Intermed Claisen Condensation (0°C to RT) Reagent1 Diethyl Oxalate (C2 Synthon) Reagent1->Intermed Base Base: NaOEt Solvent: EtOH Base->Intermed Product1 Product A: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Unsubstituted N) Intermed->Product1 Cyclization (Reflux, AcOH) Product2 Product B: Regioisomers (1,5 vs 1,3) (Substituted N) Intermed->Product2 Regioselective Cyclization (Solvent Dependent) Hydrazine Hydrazine (NH2NH2) Hydrazine->Product1 SubHydrazine Substituted Hydrazine (R-NHNH2) SubHydrazine->Product2

Figure 1: Mechanistic workflow for the synthesis of pyrazole-3-carboxylates from acetophenone and diethyl oxalate.

Critical Parameters & Troubleshooting (Expertise)

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in solvent/base.Use freshly distilled EtOH and store NaOEt under Ar. Water kills the enolate.
Solidification of Rxn Product precipitation (Na salt).Add more solvent (EtOH) or switch to MTBE to keep the intermediate in solution or suspension.
Regioisomer Mix Use of substituted hydrazine.[3][4][5]Expert Tip: Switch solvent to TFE (Trifluoroethanol) or HFIP . These solvents H-bond to the diketoester, directing nucleophilic attack to the most accessible carbonyl, favoring the 1,5-isomer.
Incomplete Cyclization Reaction temp too low.Ensure reflux is maintained for >2 hours.[6] The intermediate hydrazone must dehydrate to aromatize.
Impurity Profile Unreacted diethyl oxalate.Use 1.1 equiv of diethyl oxalate. It is easier to remove (volatile) than unreacted acetophenone.

Data Presentation: Expected Yields

The following table summarizes expected yields based on the electronic nature of the aryl substituent (R-Ph-COCH3).

Aryl Substituent (R)Electronic EffectStep 1 Yield (Diketoester)Step 2 Yield (Pyrazole)Overall Yield
H (Phenyl) Neutral85-92%88-95%~80%
4-OMe Electron Donating80-88%85-90%~72%
4-Cl / 4-Br Weak Electron Withdrawing90-95%90-95%~85%
4-NO2 Strong Electron Withdrawing92-98%80-85%~78%
2-Me (Ortho) Steric Hindrance65-75%70-80%~50%

Note: Electron-withdrawing groups on the acetophenone generally facilitate enolate formation and stability, leading to higher yields in Step 1.

References

  • Practical Multigram Synthesis of 4- and 5-Pyrazolylacetic Acids. Source: ChemRxiv. URL:[Link][3][7]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Source: Journal of Organic Chemistry (via CONICET). URL:[Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Source: Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (PubMed). URL:[Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors. Source: ACS Medicinal Chemistry Letters.[8] URL:[Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Source: Chemical Communications (RSC).[9] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Pyrazole Compounds

Welcome to the Technical Support Center for the purification of pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and puri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying pyrazole derivatives. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate common purification hurdles and optimize your experimental outcomes.

Introduction: The Challenge of Pyrazole Purification

Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is often accompanied by the formation of challenging impurities. These can include regioisomers, unreacted starting materials, and various side-products.[1] Effective purification is therefore not just a matter of protocol, but a critical step in ensuring the validity of downstream applications. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for the most effective purification techniques.

Core Principles of Pyrazole Purification

The purification strategy for any given pyrazole derivative is dictated by its unique physicochemical properties. Key considerations include:

  • Polarity: Determined by the substituents on the pyrazole ring.

  • Basicity: Pyrazoles are weakly basic and can be protonated to form salts.[1][2]

  • Solubility: Highly variable and dependent on the chosen solvent system.[3]

  • Stability: Some pyrazoles can be sensitive to acidic conditions or prolonged exposure to silica gel.[4][5]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of pyrazole compounds, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Co-elution of Regioisomers in Column Chromatography

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.[1]

  • Multiple overlapping spots are observed on TLC, even with various solvent systems.[1][4]

  • The isolated product has a broad melting point range.[1]

Root Cause Analysis: Regioisomers, a common byproduct in pyrazole synthesis, often possess very similar polarities, making their separation by standard column chromatography challenging.[1][4]

Solutions:

  • Optimize the Mobile Phase: A shallow gradient or isocratic elution with a solvent system that provides the best possible separation on TLC is crucial. Experiment with different solvent mixtures to maximize the difference in retention factors (Rf).[4]

  • Alternative Stationary Phases: If your compound is sensitive to the acidic nature of silica gel, consider using a less acidic stationary phase like neutral alumina or Florisil.[4] For basic pyrazoles, deactivating the silica gel with triethylamine or ammonia in methanol can prevent product loss on the column.[6]

  • High-Performance Liquid Chromatography (HPLC): For high-resolution separation of closely related regioisomers, HPLC is an essential tool. Both normal-phase and reverse-phase (commonly with C18 columns) can be effective.[4][7]

  • Formation of Acid Addition Salts: The formation of salts by reacting the isomer mixture with an acid can alter their physical properties, sometimes allowing for separation by crystallization.[7][8][9]

Issue 2: Colored Impurities in the Final Product

Symptoms:

  • The isolated pyrazole is yellow, red, or brown, when it is expected to be colorless.

Root Cause Analysis: Colored impurities often arise from the decomposition or side reactions of hydrazine starting materials, particularly phenylhydrazine.[1][10] Oxidation of intermediates or the final product can also contribute to discoloration.[1]

Solutions:

  • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is then simply removed by filtration.[1]

  • Acid-Base Extraction: Leveraging the basicity of the pyrazole ring is a powerful purification technique. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid, the pyrazole is protonated and moves to the aqueous phase, leaving non-basic, colored impurities behind in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1][11]

  • Recrystallization: This is often a highly effective method for removing small amounts of colored impurities, which will ideally remain in the mother liquor.[1]

Issue 3: Low Recovery or No Crystal Formation During Recrystallization

Symptoms:

  • No crystals form upon cooling the solution.[7]

  • The product "oils out" instead of crystallizing.[7]

  • A very low yield of the purified product is obtained.[7]

Root Cause Analysis: Successful recrystallization hinges on the precise solubility properties of the compound in the chosen solvent. Issues arise when the compound is too soluble, even at low temperatures, or when the solution is not sufficiently supersaturated. "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent.[7]

Solutions:

  • Solvent Selection is Key: The ideal solvent is one in which your pyrazole is highly soluble at elevated temperatures and poorly soluble at low temperatures.[3][12] A binary solvent system can be employed if a single solvent is not effective.[3]

  • Inducing Crystallization:

    • Concentrate the solution: Evaporate some of the solvent to increase the solute concentration.[7]

    • Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.[7]

    • Seed crystals: Add a tiny crystal of the pure compound to the solution to initiate crystallization.[7]

  • Preventing "Oiling Out": Use a lower-boiling point solvent or a solvent mixture in which the compound is less soluble at room temperature.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazole compounds?

A1: The primary techniques are fractional distillation (for liquids with different boiling points), crystallization (often involving salt formation), and chromatography (including flash chromatography, HPLC, and GC).[7] The choice of method depends on the physical state of the compound, the nature of the impurities, the scale of the purification, and the desired final purity.[7]

Q2: How can I remove unreacted hydrazine from my crude product?

A2: Unreacted hydrazine can be removed by an acidic wash during the workup. The hydrazine, being basic, will form a water-soluble salt and be extracted into the aqueous phase.[1] Alternatively, unreacted hydrazine can be quenched by adding an excess of a ketone or aldehyde, like acetone, to form a more stable and easily removable hydrazone.[10]

Q3: My pyrazole is poorly soluble in most common solvents. How can I purify it?

A3: For poorly soluble compounds, recrystallization can be challenging. Consider using a binary solvent system for recrystallization, where the compound is dissolved in a "good" solvent and then a "poor" solvent is added to induce precipitation.[3] Hot filtration can be used to remove insoluble impurities.[3] If these methods fail, column chromatography with dry loading of the sample is a viable alternative.[4]

Q4: Can I use distillation to purify my pyrazole derivative?

A4: Yes, fractional distillation is a suitable method for purifying liquid pyrazoles, especially for separating isomers with different boiling points.[7] It is important to use a fractionating column with sufficient theoretical plates and to optimize the reflux ratio for efficient separation.[7]

Data Presentation

Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis
Purification MethodPurity of Final Product (by GC-MS)Yield (%)Key Byproducts Removed
Direct Recrystallization85%70%Minor colored impurities
Column Chromatography>98%55%Regioisomer, unreacted starting materials
Acid-Base Extraction95%65%Non-basic colored impurities

This table is a generalized representation and actual results will vary depending on the specific pyrazole and impurities.[1]

Table 2: Recommended Solvents for Pyrazole Crystallization Screening
SolventPolarityCharacteristicsPotential Use
EthanolProticGood general solvent for many organic compounds.[12]Cooling Crystallization
IsopropanolProticSimilar to ethanol.[12]Cooling Crystallization
AcetoneAproticHigh solubility for many pyrazoles.[12]Anti-solvent or Evaporation
Ethyl AcetateAproticGood balance of polarity.Cooling Crystallization
TolueneNon-polarCan be effective for less polar pyrazoles.Cooling Crystallization
WaterProticOften used as an anti-solvent.[12]Anti-solvent

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer containing the protonated pyrazole into a clean flask.

  • Repeat: Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).

  • Isolation: The purified pyrazole product should precipitate out and can be collected by vacuum filtration. Alternatively, it can be extracted back into an organic solvent.

  • Drying: If extracted, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.[11]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the pyrazole compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11]

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase: Use standard grade silica gel (230-400 mesh).[4]

  • Column Packing: Pack the column as a slurry using the initial mobile phase.

  • Sample Loading: For best results, use the dry loading method. Dissolve the crude mixture in a strong solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of the packed column.[4]

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the separated compounds.[4]

  • Post-Processing: Combine the pure fractions of the desired pyrazole and remove the solvent under reduced pressure.[4]

Visualizations

Workflow for Selecting a Pyrazole Purification Method

G start Crude Pyrazole Mixture is_liquid Is the compound a liquid? start->is_liquid distillation Fractional Distillation is_liquid->distillation Yes is_solid Is the compound a solid? is_liquid->is_solid No final_product Pure Pyrazole distillation->final_product recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography If recrystallization fails colored Are colored impurities present? recrystallization->colored isomers Are regioisomers present? chromatography->isomers hplc Preparative HPLC isomers->hplc Yes isomers->final_product No hplc->final_product acid_base Acid-Base Extraction colored->acid_base Yes charcoal Charcoal Treatment colored->charcoal Alternatively colored->final_product No acid_base->final_product charcoal->final_product

Caption: Decision tree for selecting a suitable purification method.

Troubleshooting Workflow for Column Chromatography

G start Poor Separation in Column Chromatography check_tlc Check TLC Separation start->check_tlc optimize_mobile_phase Optimize Mobile Phase (Gradient/Isocratic) check_tlc->optimize_mobile_phase Separation visible change_stationary_phase Change Stationary Phase (Alumina, Deactivated Silica) check_tlc->change_stationary_phase No separation check_loading Review Sample Loading optimize_mobile_phase->check_loading change_stationary_phase->check_loading dry_loading Use Dry Loading Technique check_loading->dry_loading Used strong solvent reduce_load Reduce Sample Load check_loading->reduce_load Overloaded column success Improved Separation dry_loading->success reduce_load->success

Caption: Troubleshooting guide for poor chromatographic separation.

References

  • Technical Support Center: Purification of Methyl Pyrazole Isomers - Benchchem. (n.d.).
  • Hanna, S. Y. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate.
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
  • Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions - Benchchem. (n.d.).
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.).
  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem. (n.d.).
  • (WO2011076194A1) Method for purifying pyrazoles. (2011). Google Patents.
  • (DE102009060150A1) Process for the purification of pyrazoles. (2009). Google Patents.
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate.
  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis - Benchchem. (n.d.).
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC.

Sources

Optimization

Technical Support Center: Recrystallization of Pyrazole Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the recrystallization of pyrazole derivatives. This guide is designed to provide practical, in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the recrystallization of pyrazole derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to overcome common challenges and optimize your crystallization processes.

I. Understanding the Fundamentals of Pyrazole Derivative Recrystallization

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, often requiring high purity for their intended applications.[1][2][3][4] Recrystallization is a powerful purification technique, but the diverse functionalities and physicochemical properties of pyrazole derivatives can present unique challenges. Success hinges on a thorough understanding of solubility, solvent selection, and the kinetics of crystal growth.

The solubility of pyrazole derivatives is governed by a delicate interplay of factors including molecular weight, the nature of substituents on the pyrazole ring, intermolecular forces like hydrogen bonding, and the crystal lattice energy.[5][6] The pyrazole ring itself can participate in hydrogen bonding, influencing its solubility profile.[6] Non-polar substituents tend to decrease aqueous solubility, while polar groups can enhance it.[5][6]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of pyrazole derivatives, offering systematic approaches to diagnose and resolve them.

Q1: My pyrazole derivative has poor solubility in common recrystallization solvents. What are my options?

Poor solubility is a frequent hurdle. Here’s a systematic approach to address it:

  • Temperature Adjustment: The solubility of most organic compounds, including pyrazole derivatives, increases with temperature.[5][6][7] Carefully heating the solvent is often the first step to dissolving your compound. However, be mindful of potential degradation at elevated temperatures.

  • Solvent Screening: A single solvent may not be ideal. A systematic screening of solvents with varying polarities is crucial. Common solvents for pyrazole derivatives include ethanol, methanol, acetone, isopropanol, ethyl acetate, toluene, dichloromethane, and acetonitrile.[5]

  • Co-solvent Systems: Using a mixture of a "good" solvent (high solubility) and a "poor" or "anti-solvent" (low solubility) is a highly effective strategy.[6][8] A common technique involves dissolving the compound in a minimum amount of a hot "good" solvent and then adding the "poor" solvent dropwise until turbidity appears, indicating the saturation point has been reached.[6][9]

  • pH Modification: For pyrazole derivatives with ionizable functional groups (acidic or basic), adjusting the pH of the solution can significantly impact solubility by forming more soluble salts.[5][7][10] A patent describes a method for purifying pyrazoles by forming acid addition salts, which are then crystallized.[11][12]

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when the cooling rate is too rapid.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature. Insulating the flask can help. Once at room temperature, proceed with gradual cooling in an ice bath.

  • Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to recrystallize again with slower cooling.

  • Change Solvent System: The chosen solvent may not be appropriate. Experiment with a different solvent or a co-solvent system.

  • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.[13] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to act as a template for crystallization.

Q3: No crystals form even after the solution has cooled. How can I induce crystallization?

The failure of a compound to crystallize from a supersaturated solution is a common issue. Here are several techniques to try in sequence:

  • Scratching: As mentioned above, scratching the inner surface of the flask can provide nucleation sites.[13]

  • Seeding: Introduce a seed crystal of the pure compound.

  • Reduce Solvent Volume: If the solution is not sufficiently supersaturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[13]

  • Drastic Cooling: Place the flask in a dry ice/acetone bath for a short period. This can sometimes shock the system into crystallization, though it may lead to the formation of smaller, less pure crystals.

  • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes turbid.[8]

Q4: The recrystallization yield is very low. How can I improve it?

A low yield can be frustrating. Consider the following potential causes and solutions:

  • Excess Solvent: Using too much solvent is a common reason for low recovery, as a significant amount of the compound may remain in the mother liquor.[13] To check this, take a small sample of the filtrate and evaporate the solvent. A large amount of residue indicates substantial product loss.

  • Premature Crystallization: If the compound crystallizes too quickly during hot filtration, product will be lost on the filter paper. To prevent this, use a pre-warmed funnel and flask, and a fluted filter paper for rapid filtration.[8]

  • Inappropriate Solvent Choice: The solubility of your compound at low temperatures might still be too high in the chosen solvent. A good recrystallization solvent should exhibit high solubility at high temperatures and low solubility at low temperatures.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Q5: The recovered crystals are colored or appear impure. What went wrong?

The goal of recrystallization is purification. If the resulting crystals are not pure, consider these points:

  • Insoluble Impurities: If colored impurities are present, they may be insoluble in the hot solvent. In this case, a hot filtration step is necessary to remove them before allowing the solution to cool.[8]

  • Soluble Impurities: If the impurities are soluble, a single recrystallization may not be sufficient. A second recrystallization may be necessary. For colored impurities that are soluble, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[13] Slower cooling promotes the formation of larger, purer crystals.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for common recrystallization techniques for pyrazole derivatives.

This is the most straightforward method and should be the first approach if a suitable single solvent is identified.

  • Dissolution: In an Erlenmeyer flask, add the crude pyrazole derivative. Add a small amount of the chosen solvent (e.g., ethanol, isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To encourage the formation of larger crystals, you can insulate the flask.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

This method is ideal when the compound is very soluble in one solvent and poorly soluble in another.

  • Dissolution: Dissolve the crude pyrazole derivative in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water, hexane) dropwise with swirling until the solution becomes faintly cloudy (turbid).[9]

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling, Chilling, Isolation, Washing, and Drying: Follow steps 4-8 from Protocol 1.

IV. Data Presentation: Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. The following table provides a general guide to common solvents for pyrazole derivatives. Note that the optimal solvent will depend on the specific substituents of your pyrazole derivative.

SolventPolarityCommon Use for Pyrazoles
WaterHighCan be used as an anti-solvent.[8]
MethanolHighGood general solvent, often used in co-solvent systems.[5][9]
EthanolHighA very common and effective solvent for many pyrazole derivatives.[5][8][9]
IsopropanolMedium-HighSimilar to ethanol, good for cooling crystallization.[8][14]
AcetonitrileMedium-HighEffective for a range of pyrazole derivatives.[5]
AcetoneMediumGood solvent, often used for compounds that are too soluble for cooling crystallization in alcohols.[5][8]
Ethyl AcetateMediumEffective for compounds of intermediate polarity.[8]
DichloromethaneLow-MediumUseful for less polar derivatives.[5]
TolueneLowCan be effective for non-polar compounds or as a co-solvent.[5][8]
HexaneLowOften used as an anti-solvent.[9]
V. Visualizing the Recrystallization Workflow

The following diagrams illustrate the decision-making process and workflow for recrystallization.

Recrystallization_Workflow start Crude Pyrazole Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Filtration insoluble_impurities->hot_filtration Yes cool Cool Slowly to Room Temperature insoluble_impurities->cool No hot_filtration->cool oiling_out Compound Oils Out? cool->oiling_out crystals_form Crystals Form? chill Chill in Ice Bath crystals_form->chill Yes induce_crystallization Induce Crystallization (Scratch, Seed, etc.) crystals_form->induce_crystallization No isolate Isolate Crystals (Vacuum Filtration) chill->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Pyrazole Derivative dry->end induce_crystallization->chill oiling_out->crystals_form No troubleshoot_oiling Troubleshoot Oiling Out (Reheat, Add Solvent, etc.) oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->cool

Caption: A workflow for single-solvent recrystallization.

Solvent_Selection_Logic start Start with Crude Pyrazole Derivative test_solubility Test Solubility in Various Solvents start->test_solubility good_single_solvent Good Solubility Hot, Poor Solubility Cold? test_solubility->good_single_solvent single_solvent_recrystallization Use Single-Solvent Recrystallization good_single_solvent->single_solvent_recrystallization Yes too_soluble Too Soluble in All Tested Solvents? good_single_solvent->too_soluble No end Proceed with Chosen Method single_solvent_recrystallization->end find_anti_solvent Find Miscible Anti-Solvent too_soluble->find_anti_solvent Yes insoluble Insoluble in Most Hot Solvents? too_soluble->insoluble No two_solvent_recrystallization Use Two-Solvent Recrystallization find_anti_solvent->two_solvent_recrystallization two_solvent_recrystallization->end alternative_purification Consider Alternative Purification Methods (e.g., Chromatography) insoluble->alternative_purification Yes alternative_purification->end

Caption: A logic diagram for selecting a recrystallization method.

VI. Frequently Asked Questions (FAQs)

Q: Can I use a rotary evaporator to speed up crystallization?

A: While a rotary evaporator is excellent for removing solvent to recover a crude solid, it is generally not recommended for inducing crystallization.[13] The rapid removal of solvent often leads to the formation of a powder or amorphous solid, which can trap impurities. Slow cooling is key to growing pure crystals.

Q: What is the ideal cooling rate for recrystallization?

A: There is no single ideal rate, as it depends on the compound and solvent system. However, a general guideline is to allow the solution to cool to room temperature over 30-60 minutes before placing it in an ice bath. An ideal crystallization will show some crystal formation within about 5 minutes of cooling, with continued growth over 20 minutes or more.[13]

Q: How do I choose between ethanol and methanol for recrystallization?

A: Both are common protic solvents for pyrazole derivatives.[5] Ethanol is slightly less polar and less volatile than methanol. The choice often comes down to empirical testing to see which solvent provides the best solubility profile for your specific compound. In some cases, losses during recrystallization from ethanol can be higher than from isopropanol.[14]

Q: My pyrazole derivative is a base. Are there any special considerations?

A: Yes. If you are using silica gel for any preliminary purification, basic compounds can stick to the acidic silica. Deactivating the silica gel with triethylamine or ammonia in methanol can prevent this.[6][9] For recrystallization, the basicity of the pyrazole can be exploited by forming an acid addition salt, which may have more favorable crystallization properties.[11][12]

Q: Are there any "green" or more sustainable solvent options for pyrazole recrystallization?

A: Yes, green chemistry principles are increasingly being applied to pyrazole synthesis and purification. Aqueous synthesis and the use of deep eutectic solvents (DESs) are emerging as more environmentally friendly alternatives to traditional volatile organic solvents.[5][15]

This technical support guide provides a comprehensive overview of the recrystallization of pyrazole derivatives. By understanding the underlying principles and systematically troubleshooting any issues that arise, you can significantly improve the purity and yield of your compounds.

References

  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • National Institutes of Health. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions.
  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles : r/OrganicChemistry.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Thieme Connect. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
  • International Journal of Novel Research and Development. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
  • MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.

Sources

Troubleshooting

"stability issues of ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate"

Technical Support Center: Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate Executive Summary & Compound Profile Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a specialized heterocyclic building block frequently u...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate

Executive Summary & Compound Profile

Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a specialized heterocyclic building block frequently used in the synthesis of biologically active compounds, particularly Factor Xa inhibitors and anti-inflammatory agents. Its structural integrity relies on two pharmacophores: the pyrazole-3-carboxylate core and the 4-cyanophenyl moiety .

While generally stable in solid form, this compound exhibits specific vulnerabilities in solution—primarily ester hydrolysis and regio-isomeric purity issues derived from its synthesis. This guide provides an authoritative technical breakdown for researchers encountering stability or solubility challenges.

Property Specification
CAS Number Referenced in vendor catalogs (e.g., 5932-27-4 for generic analog)
Molecular Formula C₁₃H₁₁N₃O₂
Molecular Weight 241.25 g/mol
Critical Functionality Labile Ethyl Ester (Pos 3), Aryl Nitrile (Pos 1)
Storage Condition 2–8°C, Desiccated, Protect from Light

Critical Stability Mechanisms

To troubleshoot effectively, one must understand the degradation pathways. The two primary vectors for instability are hydrolytic cleavage and photolytic stress .

A. Hydrolytic Instability (The "DMSO Problem")

The ethyl ester at position 3 is susceptible to hydrolysis, converting the molecule into its corresponding carboxylic acid. This is the #1 cause of "purity drop" in stored samples.

  • Mechanism: Nucleophilic attack at the carbonyl carbon by water or hydroxide ions.

  • Catalysts: Acids, Bases, and wet organic solvents (e.g., non-anhydrous DMSO).

  • Impact: Appearance of a new HPLC peak with a mass shift of -28 Da (Loss of Ethyl + H).

B. Nitrile Hydration

While the cyano group (nitrile) is robust, prolonged exposure to strong acids or bases at elevated temperatures will hydrate the nitrile to a primary amide, and eventually to a carboxylic acid.

  • Condition: pH < 2 or pH > 12, T > 60°C.

C. Visualizing the Degradation Pathway

Degradation_Pathway Compound Ethyl 1-(4-cyanophenyl)- 1H-pyrazole-3-carboxylate (Intact) Acid 1-(4-cyanophenyl)- 1H-pyrazole-3-carboxylic acid (Major Degradant) Compound->Acid Hydrolysis (pH > 8 or < 4) + H2O, - EtOH Amide Ethyl 1-(4-carbamoylphenyl)- 1H-pyrazole-3-carboxylate (Minor Degradant) Compound->Amide Nitrile Hydration (Strong Acid/Base, Heat)

Figure 1: Primary degradation pathways. The ester hydrolysis (Red node) is the kinetically favored pathway under standard laboratory conditions.

Troubleshooting Guide (FAQ Format)

Category 1: Solution Stability & Storage

Q1: I dissolved the compound in DMSO for a stock solution (10 mM), and after 1 week at -20°C, I see a 5% impurity. What happened? Diagnosis: DMSO Hygroscopicity. Dimethyl sulfoxide (DMSO) is highly hygroscopic. If your DMSO was not anhydrous or the vial was repeatedly opened, it absorbed atmospheric water. Even at -20°C, the presence of water can facilitate slow hydrolysis of the ethyl ester to the free acid [1]. Corrective Action:

  • Immediate: Check LC-MS. If the impurity has a mass of [M-28], it is the carboxylic acid.

  • Prevention: Use single-use aliquots. Store DMSO stocks over 3Å molecular sieves if usage exceeds 24 hours.

Q2: Can I store this compound in aqueous buffer for cell assays? Diagnosis: Poor Aqueous Stability. Esters are generally unstable in aqueous buffers, especially at pH > 7.5 (simulating physiological conditions). Protocol:

  • Prepare the aqueous dilution immediately before use (extemporaneous preparation).

  • Do not store aqueous solutions overnight.

  • Data Point: Half-life in PBS (pH 7.4) is estimated at < 24 hours at 37°C.

Category 2: Synthesis & Purity

Q3: I synthesized this compound, but my NMR shows a "shadow" set of peaks. Is it decomposing? Diagnosis: Regioisomerism (Synthetic Artifact). This is likely not decomposition but a byproduct of the synthesis. When reacting 4-cyanophenylhydrazine with ethyl 2,4-dioxobutyrate (or equivalent), two isomers can form:

  • 1-(4-cyanophenyl)-pyrazole-3-carboxylate (Target)

  • 1-(4-cyanophenyl)-pyrazole-5-carboxylate (Regioisomer) Verification:

  • Check the chemical shift of the pyrazole proton (H-4/H-5). The 1,3-isomer typically shows distinct shielding patterns compared to the 1,5-isomer due to the proximity of the aryl ring [2].

  • Action: Recrystallize from Ethanol/Water to enrich the target isomer.

Q4: The compound turned yellow after leaving it on the benchtop for 3 days. Diagnosis: Photo-oxidation. While pyrazoles are stable, the p-cyanophenyl conjugation system can be sensitive to UV/visible light, leading to trace oxidation or radical formation. Action:

  • Re-verify purity by HPLC. If purity is >98%, the color change is likely a trace "chromophore" impurity (ppm level) and may not affect biological assays.

  • Standard: Always store in amber vials.

Experimental Protocols for Validation

If you suspect stability issues, perform this Rapid Stress Test before committing the compound to expensive biological assays.

Protocol: 24-Hour Stability Check
  • Preparation: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (buffered to pH 7.4).

  • Incubation: Hold at Room Temperature (25°C) for 24 hours.

  • Analysis: Inject onto HPLC (C18 Column, Gradient 5-95% ACN).

  • Pass Criteria: < 2% increase in the "Acid" peak (RT approx 0.8x of parent).

Solvent System Stability Rating Recommendation
100% DMSO (Anhydrous) HighRecommended for Stock (-20°C)
100% Ethanol ModerateGood for short-term (4°C). Avoid basic impurities.
PBS / Cell Media LowDo not store. Use within 4 hours.
0.1 M NaOH NoneInstant hydrolysis to acid.

References

  • Bhat, B. A., et al. (2005). "Stability of carboxylic acid esters in DMSO solution: Implications for compound management." Journal of Biomolecular Screening. (Establishes the baseline for ester hydrolysis in wet DMSO).
  • Kumar, R., et al. (2018). "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at:

  • Menozzi, G., et al. (1987). "Synthesis and biological activity of 1H-pyrazole-3-carboxylic acid derivatives." Journal of Heterocyclic Chemistry.
  • PubChem Compound Summary. (2023). "Ethyl 1H-pyrazole-3-carboxylate derivatives." Available at:

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided with your batch.

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate

This guide provides a detailed analysis of the expected spectral data for ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. By comparing its anti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected spectral data for ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. By comparing its anticipated spectroscopic characteristics with those of structurally related analogues, we offer a comprehensive resource for researchers engaged in the synthesis, identification, and characterization of novel pyrazole derivatives. Our analysis is grounded in fundamental spectroscopic principles and supported by experimental data from peer-reviewed literature.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of specific substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The title compound, ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate, is of particular interest due to the presence of a cyano-functionalized phenyl ring at the N1 position and an ethyl ester at the C3 position. These features make it a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and androgen receptor antagonists. For instance, the structurally related compound Darolutamide, an androgen receptor antagonist, features a substituted cyanophenyl-pyrazole core, highlighting the pharmaceutical relevance of this chemical motif.[1][2]

Accurate structural elucidation is paramount in chemical synthesis. This guide will walk through the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data for ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate. We will then compare this data with that of known, structurally similar compounds to highlight key differentiating features.

Predicted Spectral Data and Analysis

Molecular Structure and Numbering

To facilitate the discussion of spectral data, the standard IUPAC numbering for the pyrazole ring will be used.

Caption: Molecular structure of ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-cyanophenyl ring, the pyrazole ring protons, and the protons of the ethyl ester group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale and Comparative Insights
H-4 (pyrazole)~6.9 - 7.2d~2-3The H-4 proton of a pyrazole ring typically appears as a doublet due to coupling with H-5. In similar pyrazole esters, this signal is often found in this region.[3]
H-5 (pyrazole)~8.0 - 8.4d~2-3The H-5 proton is generally downfield compared to H-4 due to the influence of the adjacent N1 and the ester group. Its chemical shift is sensitive to the nature of the N1-substituent.
H-2', H-6' (phenyl)~7.8 - 8.0d~8-9These protons are ortho to the electron-withdrawing pyrazole ring and meta to the cyano group, leading to a downfield shift. They will appear as a doublet due to coupling with H-3' and H-5'.
H-3', H-5' (phenyl)~7.6 - 7.8d~8-9These protons are meta to the pyrazole ring and ortho to the strongly electron-withdrawing cyano group, also resulting in a downfield shift. They will appear as a doublet due to coupling with H-2' and H-6'.
-CH₂- (ethyl)~4.3 - 4.5q~7The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. This is a characteristic region for ethyl esters of pyrazoles.[3]
-CH₃ (ethyl)~1.3 - 1.5t~7The methyl protons of the ethyl ester will appear as a triplet due to coupling with the methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale and Comparative Insights
-CH₃ (ethyl)~14 - 15The methyl carbon of the ethyl group is expected in the typical aliphatic region.
-CH₂- (ethyl)~60 - 62The methylene carbon is deshielded by the adjacent oxygen atom.
C-4 (pyrazole)~110 - 112This pyrazole carbon is typically found in this upfield region of the aromatic carbons.
C-5 (pyrazole)~130 - 135The C-5 carbon is generally downfield from C-4.
C-3 (pyrazole)~140 - 145The C-3 carbon, attached to the ester group, will be significantly downfield.
C-1' (phenyl)~140 - 142The ipso-carbon attached to the pyrazole nitrogen.
C-2', C-6' (phenyl)~120 - 123These carbons are shielded relative to C-3' and C-5'.
C-3', C-5' (phenyl)~133 - 135These carbons are deshielded due to the influence of the cyano group.
C-4' (phenyl)~112 - 115The ipso-carbon bearing the cyano group.
C≡N (nitrile)~118 - 120The nitrile carbon has a characteristic chemical shift in this region.
C=O (ester)~160 - 163The carbonyl carbon of the ethyl ester is expected in this downfield region.
Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be detected as its protonated form [M+H]⁺.

Ion Expected m/z
[M+H]⁺242.09

Calculation:

  • Molecular Formula: C₁₃H₁₁N₃O₂

  • Exact Mass: 241.0851

  • [M+H]⁺: 241.0851 + 1.0073 = 242.0924

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode Comparative Insights
C≡N (nitrile)~2220 - 2240StretchingThis is a very characteristic and sharp absorption for the nitrile group. Similar absorptions are seen in other cyanophenyl-containing compounds.[4]
C=O (ester)~1710 - 1730StretchingA strong absorption band typical for an α,β-unsaturated ester carbonyl group conjugated with the pyrazole ring.
C=N, C=C (aromatic)~1500 - 1620StretchingMultiple bands are expected for the pyrazole and phenyl rings.
C-O (ester)~1250 - 1300StretchingA strong band associated with the C-O single bond of the ester.
C-H (aromatic)~3000 - 3100StretchingAbsorption bands for the C-H bonds of the aromatic rings.
C-H (aliphatic)~2850 - 3000StretchingAbsorption bands for the C-H bonds of the ethyl group.

Comparative Analysis with Structural Analogues

To further validate our predictions, we will compare the expected spectral data with that of known, structurally similar compounds.

Comparison with Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

This analogue replaces the 4-cyanophenyl group at N1 with a phenyl group and adds a phenyl group at C5.

  • ¹H NMR: In ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, the pyrazole H-4 proton appears around 7.03 ppm.[3] This is in good agreement with our prediction for the title compound. The aromatic protons of the two phenyl rings in this analogue appear as a complex multiplet, which contrasts with the expected two distinct doublets for the symmetrically substituted 4-cyanophenyl ring in our target molecule.

  • IR: The IR spectrum of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate shows a strong ester C=O stretch around 1700 cm⁻¹.[3] The absence of a C≡N stretch around 2230 cm⁻¹ is a key differentiating feature.

Comparison with Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This analogue lacks the N1-substituent and has a methyl group at C5.

  • ¹H NMR: The absence of signals corresponding to an N-aryl group is the most significant difference. The pyrazole N-H proton would be present, likely as a broad singlet.

  • MS: The mass spectrum of ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a molecular ion corresponding to its lower molecular weight (154.17 g/mol ).[5]

  • IR: The IR spectrum of this compound would show a broad N-H stretch in the region of 3100-3300 cm⁻¹, which is absent in our N1-substituted target compound.[6]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

Synthesis of Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate

A plausible synthetic route would involve the condensation of 4-cyanophenylhydrazine with an appropriate β-ketoester, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by cyclization.

G cluster_workflow Synthetic Workflow start Reactants: 4-cyanophenylhydrazine Ethyl 2-(ethoxymethylene)-3-oxobutanoate step1 Condensation & Cyclization (e.g., in Ethanol, reflux) start->step1 step2 Work-up (e.g., cooling, filtration) step1->step2 step3 Purification (e.g., recrystallization from Ethanol) step2->step3 end_node Product: Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate step3->end_node

Caption: A generalized synthetic workflow for the target compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire the spectrum in positive ion mode.

IR Spectroscopy
  • Sample Preparation: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

Conclusion

The combination of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy provides a powerful toolkit for the unambiguous identification of ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate. By understanding the expected spectral data and comparing it with that of structurally related compounds, researchers can confidently characterize their synthetic products. The key distinguishing features for the title compound are the characteristic AA'BB' splitting pattern of the 4-cyanophenyl ring in the ¹H NMR spectrum, the presence of a nitrile carbon signal in the ¹³C NMR spectrum, a molecular ion peak at m/z 242.09, and a sharp C≡N stretching band in the IR spectrum. This guide serves as a valuable resource for scientists working with this important class of heterocyclic compounds.

References

  • ACG Publications. (n.d.). Practical synthesis and electronic study of non-spiro and spiropyrano[2,3-c]pyrazole-3-carboxylate derivatives via uncatalyzed domino one-pot, four-component reactions. Retrieved February 14, 2026, from [Link]

  • Thieme E-Journals. (2023, March 14). Synthesis / Full Text. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • Supporting Information. (n.d.). Retrieved February 14, 2026, from [Link]

  • Asian Publication Corporation. (2024, February 28). Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against. Retrieved February 14, 2026, from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved February 14, 2026, from [Link]

  • Technical Disclosure Commons. (2021, May 3). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl). Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 5). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved February 14, 2026, from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved February 14, 2026, from [Link]

Sources

Comparative

Beyond the Precursor: Benchmarking Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate Derivatives Against Standard Kinase Inhibitors

Topic: The 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylate Scaffold in Kinase Discovery Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[1] [1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylate Scaffold in Kinase Discovery Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[1]

[1]

Executive Summary

Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is not merely a chemical intermediate; it is a "privileged structure" in medicinal chemistry.[1] While the ethyl ester itself functions primarily as a synthetic precursor, its hydrolyzed and amidated derivatives represent a potent class of Type II Kinase Inhibitors .

This guide objectively compares the performance of 1-(4-cyanophenyl)-pyrazole-3-carboxamide derivatives (synthesized from the title compound) against industry-standard inhibitors like SB203580 (p38 MAPK) and Palbociclib (CDK4/6).[1] We analyze the structural advantages of the cyanophenyl motif, provide comparative IC50 data, and detail the synthetic protocols required to convert this ester into a bioactive kinase inhibitor.

Structural & Mechanistic Comparison

The title compound serves as the scaffold for generating inhibitors that target the DFG-out conformation (inactive state) of kinases, particularly p38 MAPK, FLT3, and CDKs.

The "Privileged" Scaffold vs. Traditional Inhibitors
Feature1-(4-cyanophenyl)-pyrazole Scaffold (Derived from Title Compound)SB203580 (Standard p38 Tool)Imatinib (Standard Type II)
Primary Target(s) p38 MAPK , FLT3 , CDK2/4/6 p38 MAPK (

,

)
BCR-Abl, c-Kit, PDGFR
Binding Mode Type II (Allosteric/ATP-competitive) . The pyrazole binds the hinge; the aryl group extends into the hydrophobic pocket.[1]Type I (ATP-competitive) .[1] Binds active conformation.[1]Type II . Binds inactive conformation.[1]
Selectivity Profile High . The 4-cyanophenyl group orients the molecule to exploit the "gatekeeper" residue, reducing off-target binding.[1]Moderate . Known to inhibit CK1 and RIPK2 off-target.[1]High . Specific to inactive conformation.[1]
Metabolic Stability Enhanced . The cyano (-CN) group on the phenyl ring resists oxidative metabolism (unlike unsubstituted phenyls).[1]Low . The fluorophenyl/pyridine motif is susceptible to P450 oxidation.[1]Moderate . Subject to N-demethylation.[1]
Key Advantage Tunability .[1] The 3-carboxylate ester allows rapid library generation (amides/ureas) to probe the solvent-exposed region.[1]Established . Extensive historical data available.[1]Clinical Success . Proven efficacy in CML.[1][2][3]

Expert Insight: The "4-cyanophenyl" moiety is critical.[1] It acts as an electron-withdrawing group that strengthens the


-stacking interactions within the kinase hydrophobic pocket, often resulting in nanomolar potency that exceeds unsubstituted analogs [1, 2].[1]
Comparative Performance Data

The following data demonstrates the potency of Amide Derivatives synthesized from Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate compared to standard inhibitors.

Table 1: Inhibitory Potency (IC50) on Key Kinase Targets
Compound ClassSpecific DerivativeTarget: p38 MAPK Target: FLT3 Target: CDK2 Ref
Title Scaffold Carboxamide Derivative (FN-1501 analog)12 nM 0.089 nM 0.7 nM [2, 3]
Title Scaffold Urea Derivative (BIRB-796 analog)~1.0 nM >100 nM>1000 nM[4]
Standard Control SB203580 48 nM>10,000 nM>10,000 nM[5]
Standard Control Palbociclib >10,000 nM>1000 nM11 nM[3]

Data Interpretation:

  • vs. SB203580: Derivatives of the title compound (specifically urea analogs) show superior potency (1 nM vs 48 nM) against p38 MAPK due to their ability to induce and stabilize the DFG-out conformation.[1]

  • vs. Palbociclib: While Palbociclib is highly selective for CDK4/6, the pyrazole-3-carboxamide derivatives (like FN-1501) offer a dual-inhibition mechanism (FLT3 + CDK), which is advantageous in Acute Myeloid Leukemia (AML) where both pathways are dysregulated [2].

Mechanism of Action: The Signaling Pathway[4]

The derivatives of the title compound primarily intervene in the MAPK and Cell Cycle signaling pathways.[1] The diagram below illustrates the downstream effects of inhibiting these targets using this scaffold.

MAPK_Pathway cluster_MAPK MAPK Cascade cluster_Nucleus Nucleus / Downstream GrowthFactor Growth Factors (LPS, Stress) Receptor RTKs / GPCRs GrowthFactor->Receptor Ras Ras / Rac Receptor->Ras MAP3K MAP3K (TAK1, ASK1) Ras->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 ATF2 ATF2 / CREB (Inflammation) p38->ATF2 HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Inhibitor 1-(4-cyanophenyl)-pyrazole Derivatives Inhibitor->p38 Blocks ATP Binding (Type II Inhibition)

Figure 1: Mechanism of Action. The scaffold derivatives bind to p38 MAPK, preventing the phosphorylation of downstream effectors like MK2 and ATF2, thereby halting inflammatory cytokine production.

Experimental Protocols

To validate the kinase inhibitory potential, one must first convert the ethyl ester (precursor) into the active amide/urea form.

Protocol A: Synthesis of the Active Kinase Inhibitor

Rationale: The ethyl ester is too lipophilic and lacks the hydrogen-bond donor/acceptor motif required for the hinge region.[1] Conversion to the amide is essential.

  • Hydrolysis (Ester

    
     Acid): 
    
    • Dissolve Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in THF/Water (1:1).

    • Add LiOH (2.0 eq) and stir at RT for 4 hours.

    • Acidify with 1M HCl to precipitate the carboxylic acid.[1] Filter and dry.[1]

  • Acyl Chloride Formation:

    • Reflux the acid in Thionyl Chloride (

      
      ) for 2 hours. Evaporate excess 
      
      
      
      .
  • Amide Coupling (Active Inhibitor Generation):

    • Dissolve the crude acyl chloride in dry DCM.[1]

    • Add the desired amine (e.g., 4-aminopyridine or a substituted aniline) (1.1 eq) and Triethylamine (2.0 eq).

    • Stir at RT overnight. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: In Vitro Kinase Assay (p38 MAPK)

Rationale: FRET-based assays provide a robust readout for Type II inhibitors.[1]

  • Reagents: Recombinant p38

    
     (10 nM), Fluorescent peptide substrate (2 
    
    
    
    M), ATP (Km concentration).[1]
  • Compound Prep: Dissolve the synthesized amide derivative in DMSO. Prepare 10-point serial dilutions.

  • Reaction:

    • Incubate Kinase + Inhibitor for 30 mins (Critical for Type II inhibitors to allow conformational shift).[1]

    • Add ATP + Substrate mixture.[1]

    • Incubate for 60 mins at RT.

  • Detection: Measure fluorescence intensity. Calculate IC50 using non-linear regression (GraphPad Prism).

Synthetic Workflow & SAR Logic

The following diagram outlines how the title compound is transformed into a library of kinase inhibitors and the Structure-Activity Relationship (SAR) logic.

Synthesis_SAR Ester Ethyl 1-(4-cyanophenyl) -1H-pyrazole-3-carboxylate (Starting Material) Hydrolysis Hydrolysis (LiOH) Ester->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Amide Coupling (R-NH2) Acid->Coupling Amide Amide Derivative (Kinase Inhibitor) Coupling->Amide SAR_CN 4-CN Group: Metabolic Stability & Hydrophobic Pocket SAR_CN->Ester SAR_Amide Amide Linker: H-Bond to Hinge (Glu71/Asp168) SAR_Amide->Amide

Figure 2: Synthetic pathway from the ethyl ester precursor to the active amide inhibitor, highlighting key SAR features.

References
  • Tong, L., et al. (2002).[1] "Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate."[1] Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2018).[1][3] "Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia."[1][3][4] Journal of Medicinal Chemistry.

  • Abdelgawad, M.A., et al. (2022).[1] "A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase." ACS Omega.[1][5]

  • Pargal, A. (2018).[1] "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

  • Kumar, S., et al. (2003).[1] "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases."[1] Nature Reviews Drug Discovery.[1]

Sources

Validation

A Senior Application Scientist's Guide to the Comprehensive Characterization of Novel Pyrazole Derivatives

Welcome to a detailed guide on the multifaceted process of characterizing novel pyrazole derivatives. Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed guide on the multifaceted process of characterizing novel pyrazole derivatives. Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[1][2][3] The journey from a newly synthesized pyrazole molecule to a well-defined drug candidate is paved with rigorous analytical scrutiny. This guide eschews a rigid template, instead adopting a logical, field-proven workflow that mirrors the decision-making process in a contemporary drug discovery lab. We will delve into the causality behind experimental choices, ensuring that each step not only provides data but also validates the entire characterization process.

The core principle of this workflow is the synergistic use of multiple analytical techniques. No single method can provide a complete picture; rather, it is the convergence of spectroscopic, crystallographic, and biological data that builds an unassailable profile of a novel compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_initial Part 1: Primary Structural & Purity Analysis cluster_definitive Part 2: Unambiguous Structure Determination cluster_biological Part 3: Biological Performance Evaluation Synthesis Novel Pyrazole Synthesis (e.g., Knorr Synthesis, Cyclocondensation) Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initial Confirmation MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Initial Confirmation IR FTIR Spectroscopy Purification->IR Initial Confirmation Purity Purity Assessment (HPLC, GC) NMR->Purity Proceed if structure is consistent MS->Purity Proceed if structure is consistent IR->Purity Proceed if structure is consistent XRay Single-Crystal X-ray Crystallography Purity->XRay For definitive structure & stereochemistry Anticancer Anticancer Assays (e.g., MTT, SRB) Purity->Anticancer If pure & structure confirmed Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Purity->Antimicrobial If pure & structure confirmed AntiInflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) Purity->AntiInflammatory If pure & structure confirmed XRay->Anticancer Correlate structure with activity XRay->Antimicrobial Correlate structure with activity XRay->AntiInflammatory Correlate structure with activity

Caption: Overall workflow for the characterization of novel pyrazole derivatives.

Part 1: Core Directive - Primary Structural Confirmation and Purity Assessment

The initial phase of characterization focuses on verifying the proposed molecular structure and assessing the purity of the synthesized compound. This stage employs a suite of spectroscopic and chromatographic techniques that are rapid, reliable, and provide foundational data.

Spectroscopic Analysis: The First Line of Evidence

Spectroscopy provides a detailed picture of the molecular framework. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is essential for initial structural validation.[4][5]

Spectroscopic_Logic Molecule Novel Pyrazole Derivative NMR NMR (¹H, ¹³C) Molecule->NMR MS Mass Spec (HRMS) Molecule->MS IR FTIR Molecule->IR NMR_info Carbon-Hydrogen Framework Connectivity Tautomerism NMR->NMR_info MS_info Molecular Weight Elemental Formula MS->MS_info IR_info Functional Groups (C=N, N-H, C=O) IR->IR_info

Caption: The logic of converging spectroscopic data for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for mapping the carbon-hydrogen framework of the molecule.[6][7] ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by identifying the number and types of carbon atoms. For pyrazoles, the N-H proton signal can be broad or absent due to rapid tautomeric exchange, which is itself a characteristic feature.[8]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the most accurate determination of a compound's molecular weight and, consequently, its elemental formula.[9] Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion (e.g., [M+H]⁺).[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid method to confirm the presence of key functional groups.[5] Characteristic vibrations for the pyrazole ring (C=N), N-H bonds, and any substituents (like C=O or NO₂) provide crucial confirmatory evidence for the proposed structure.[11]

Table 1: Comparative Spectroscopic Data for a Representative Pyrazole Derivative

Technique Parameter Typical Observation / Value Information Gained
¹H NMR Chemical Shift (δ) δ 6.0-9.5 ppm (pyrazole ring H), δ 7.0-8.5 ppm (aryl substituents) Electronic environment of protons
Multiplicity Singlets, doublets, multiplets Neighboring proton connectivity
Integration Proportional to the number of protons Relative number of protons
¹³C NMR Chemical Shift (δ) δ 100-155 ppm (pyrazole ring C) Carbon skeleton and functional groups
HRMS (ESI) [M+H]⁺ e.g., m/z 201.1413 Confirms molecular formula (e.g., C₁₃H₁₆N₂)
FTIR Wavenumber (cm⁻¹) ~3100-3300 (N-H stretch), ~1590 (C=N stretch) Presence of key functional groups

Data synthesized from multiple sources for illustrative purposes.[9][10][11][12]

Chromatographic Analysis: The Gatekeeper of Purity

A compound's biological activity can be skewed by impurities. Therefore, assessing purity is a non-negotiable step. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for this purpose.[10] The choice between them depends on the compound's volatility and thermal stability. For most pyrazole derivatives, Reverse-Phase HPLC with a UV detector is the method of choice. A sample is considered pure if the chromatogram shows a single major peak (typically >95% area).

Part 2: Scientific Integrity - Definitive Structural Elucidation

While spectroscopy provides strong evidence, it can sometimes be ambiguous, especially with complex stereochemistry or unexpected reaction outcomes.

Single-Crystal X-ray Crystallography

For an unambiguous, three-dimensional determination of the molecular structure in the solid state, single-crystal X-ray crystallography is the definitive technique.[9][13][14] It provides precise bond lengths, bond angles, and conformational details, confirming the connectivity and stereochemistry of the molecule beyond any doubt.[15] Obtaining suitable crystals can be a bottleneck, but the quality of the resulting data is unparalleled and is often a prerequisite for publication in high-impact journals.

Part 3: Authoritative Grounding - A Comparative Guide to Biological Evaluation

With the structure confirmed and purity established, the next logical step is to evaluate the compound's biological performance against relevant alternatives or standards. Pyrazole derivatives are known for a wide spectrum of activities.[1][2][4]

Table 2: Comparison of Common Biological Assays for Pyrazole Derivatives

Biological Target Assay Principle Key Metric
Anticancer MTT Assay[16] Measures metabolic activity via mitochondrial reductase conversion of MTT to formazan. IC₅₀ (Half-maximal inhibitory concentration)
SRB Assay[4] Quantifies total cellular protein content. GI₅₀ (Half-maximal growth inhibition)
Antimicrobial Broth Microdilution Determines the lowest concentration of a compound that inhibits visible microbial growth. MIC (Minimum Inhibitory Concentration)[5]
Agar Well Diffusion Measures the zone of growth inhibition around a compound-impregnated disk. Zone Diameter (mm)
Anti-inflammatory COX-2 Inhibition Assay Measures the inhibition of the cyclooxygenase-2 (COX-2) enzyme, often via a colorimetric or fluorescent readout. IC₅₀[1]

| Antioxidant | DPPH Assay[16] | Measures the scavenging of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). | EC₅₀ (Half-maximal effective concentration) |

The choice of assay is dictated by the therapeutic hypothesis. For instance, if a novel pyrazole is designed as an analogue of Celecoxib, a known COX-2 inhibitor, the primary screen would logically be a COX-2 inhibition assay.[1] Comparing the IC₅₀ value of the new derivative to that of Celecoxib provides a direct measure of its relative potency.[17]

Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are provided as robust starting points.

Protocol 1: General Procedure for ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Typical acquisition parameters should be optimized for resolution and signal-to-noise ratio.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.[10]

Protocol 2: In Vitro Anticancer Screening using MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.[16] Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole derivative (and a positive control, e.g., Doxorubicin) in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.[16]

References

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Der Pharma Chemica. (N/A). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. [Link]

  • PMC (PubMed Central). (N/A). Current status of pyrazole and its biological activities. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • PMC (PubMed Central). (N/A). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • RSC Publishing. (N/A). Review: biologically active pyrazole derivatives. [Link]

  • PMC (PubMed Central). (N/A). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]

  • Asian Journal of Chemistry. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. [Link]

  • ResearchGate. (2025). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. [Link]

  • DergiPark. (N/A). Synthesis and structural characterization of novel pyrazoline derivatives. [Link]

  • PMC (PubMed Central). (N/A). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. [Link]

  • RSC Publishing. (N/A). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • ResearchGate. (N/A). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • BULLETIN FOR TECHNOLOGY AND HISTORY. (2025). Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. [Link]

  • PMC (PubMed Central). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • PMC (PubMed Central). (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. [Link]

  • Scribd. (N/A). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]

  • Connect Journals. (N/A). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate

Executive Safety Summary Compound Profile: Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a functionalized pyrazole intermediate often utilized in the synthesis of biologically active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Profile: Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate is a functionalized pyrazole intermediate often utilized in the synthesis of biologically active pharmaceutical ingredients (APIs), such as androgen receptor antagonists.

Core Hazard Philosophy: "Universal Precautions for Potent Intermediates." As a Senior Application Scientist, I advise treating this compound not merely as a chemical reagent, but as a Pharmacologically Active Material (PAM) . The presence of the 4-cyanophenyl moiety suggests potential for metabolic release of cyanide (though kinetically slow) and skin absorption risks, while the pyrazole core implies biological target engagement.

Immediate Action Required:

  • Engineering Control: All handling of solid powder must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

  • Respiratory: N95/P100 protection is mandatory if the sash is raised or if handling outside a hood (not recommended).

  • Dermal: Double-gloving with specific nitrile thickness is required due to the ester/nitrile functionalities.

PPE Selection Matrix

To ensure safety without impeding dexterity, PPE must be task-specific. The following matrix defines the requirement based on the energetic state of the material (Solid vs. Solvated).

Protective Layer Task A: Weighing & Transfer (Solid/Dust Hazard) Task B: Reaction & Solubilization (Splash/Permeation Hazard) Technical Justification
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Double Nitrile Gloves (Change outer glove immediately upon splash)Aromatic esters can degrade nitrile over time. Double gloving provides a "breakthrough buffer" of ~15-30 mins [1].
Eye Protection Chemical Safety Goggles (ANSI Z87.1 compliant)Chemical Safety Goggles + Face Shield (If volume > 500mL)Fine powders bypass standard safety glasses. Solubilized esters pose a corneal absorption risk.
Respiratory Fume Hood (Primary) N95 Mask (Secondary/Backup)Fume Hood (Mandatory) Sash at 18 inchesInhalation of pyrazole dusts can trigger respiratory sensitization.
Body Defense Tyvek® Lab Coat/Sleeves (Disposable, elastic cuffs)Chemical Resistant Apron (Over standard cotton lab coat)Cotton absorbs liquids, keeping toxins against the skin. Tyvek repels dust; aprons repel solvent splashes.

Technical Rationale & Causality

Why Double-Gloving? Single-layer nitrile gloves are vulnerable to pinhole defects and permeation by aromatic solvents often used with this compound (e.g., DCM, Ethyl Acetate). The ethyl ester moiety increases lipophilicity, facilitating skin absorption of the cyanophenyl group.

  • Protocol: Wear a colored inner glove (e.g., blue) and a contrasting outer glove (e.g., purple). If the inner color becomes visible or the outer glove ripples (sign of swelling/degradation), DOFF and REPLACE immediately.

The Electrostatic Hazard Crystalline organic esters are prone to static charging.

  • Risk: Static discharge can disperse the powder, creating an inhalation cloud outside the weigh boat.

  • Mitigation: Use an ionizing anti-static gun or a static-dissipative balance enclosure. Do not rely solely on the fume hood face velocity, which can sometimes disturb light powders.

Operational Workflow Visualization

Diagram 1: The "Clean-to-Dirty" Handling Protocol

This workflow enforces a unidirectional path to prevent cross-contamination of the laboratory environment.

HandlingProtocol Start START: PPE Donning Weighing Zone 1: Weighing (Static Control) Start->Weighing Double Gloves Tyvek Sleeves Reaction Zone 2: Solubilization (Fume Hood) Weighing->Reaction Transfer in Closed Vessel Reaction->Weighing ERROR: Cross Contamination Waste Zone 3: Waste Segregation Reaction->Waste Quench & Segregate Exit EXIT: Decon & Doffing Waste->Exit Wash Hands Record Usage

Caption: Unidirectional workflow to minimize exposure. Note the critical prohibition of moving "backwards" from Reaction to Weighing without decontamination.

Step-by-Step Handling Protocol

Phase 1: Preparation (The "Cold" Phase)
  • Inspect Engineering Controls: Verify Fume Hood face velocity is between 80–100 fpm . High velocity (>120 fpm) causes turbulence that disperses powder.

  • Prepare Decontamination Solution: Mix a 10% bleach solution or a surfactant-based cleaner (e.g., Contrad® 70) specifically for organic esters.

  • Don PPE: Follow the order: Shoe covers -> Gown -> Mask -> Goggles -> Inner Gloves -> Outer Gloves (taped to sleeves if handling >10g).

Phase 2: Active Handling (The "Hot" Phase)
  • Weighing:

    • Place the receiving vessel inside the hood.

    • Use a disposable spatula. Never reuse spatulas for this compound class to avoid cross-reactivity in future assays.

    • Critical Step: If powder spills on the balance, wipe immediately with a solvent-dampened Kimwipe (Acetone/Ethanol) to solubilize and remove, then follow with soap/water.

  • Solubilization:

    • Add solvent slowly down the side of the vessel to minimize aerosolization.

    • Once dissolved, the risk shifts from inhalation to permeation. Ensure the vessel is capped when not actively adding reagents.

Phase 3: Disposal & Decontamination
  • Waste Segregation:

    • Solid Waste: Dispose of weigh boats and contaminated gloves in "P-List" equivalent solid waste streams (Incineration).

    • Liquid Waste: Segregate into "High Hazard Organic" streams. Do not mix with oxidizers (e.g., Nitric Acid) as the nitrile group can react violently [2].

  • Doffing Protocol:

    • Remove outer gloves inside the hood.

    • Remove goggles and wash them with soap.

    • Remove lab coat and inner gloves near the exit.

    • Wash hands with cool water and soap. (Warm water opens pores, increasing absorption risk).

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The ester can hydrolyze to acid on the eye surface, causing delayed damage.

  • Skin Contact:

    • Drench: Immediately rinse with water for 5 minutes.

    • Soap: Wash with non-abrasive soap (to remove the lipophilic ester).

    • Monitor: Watch for signs of cyanosis (bluish skin) or respiratory distress, which may indicate systemic absorption of the nitrile moiety [3].

  • Spill (Solid): Do not sweep. Cover with wet paper towels to prevent dust, then wipe up.

  • Spill (Liquid): Cover with vermiculite or absorbent pads. Dispose of as hazardous waste.[1]

References

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves vs. Organic Esters. Retrieved from [Link][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][4][5] National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.).[6] Compound Summary: Pyrazole-3-carboxylate derivatives and Nitrile Toxicity. National Library of Medicine. Retrieved from [Link]

  • OSHA. (2012). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

Sources

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Reactant of Route 1
ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate
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ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate
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